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  • Product: 5-Methylpyrimidine-2,4,6-triamine
  • CAS: 71735-34-7

Core Science & Biosynthesis

Foundational

A Scientific Inquiry into the Potential Biological Activities of 5-Methylpyrimidine-2,4,6-triamine

An In-Depth Technical Guide Abstract The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] This guide focuses on the specific, yet...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] This guide focuses on the specific, yet under-researched, molecule 5-Methylpyrimidine-2,4,6-triamine . Due to a scarcity of direct experimental data on this compound, this document adopts a first-principles approach. We will deconstruct the molecule into its core components: the 2,4,6-triaminopyrimidine scaffold and the 5-methyl substituent. By examining the established biological roles of the core and the well-documented influence of methylation on pyrimidine bioactivity, we will construct a scientifically-grounded hypothesis regarding the potential therapeutic applications of 5-Methylpyrimidine-2,4,6-triamine. This guide is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also actionable experimental protocols to validate the proposed activities.

The Privileged Scaffold: 2,4,6-Triaminopyrimidine

The 2,4,6-triaminopyrimidine core is a versatile building block in chemical synthesis, particularly for pharmaceuticals and agrochemicals.[4] Its significance is underscored by its presence in the synthetic pathways of several critical drugs.[5]

  • Antifolate Precursor: It is a key starting material for potent antifolates like the anticancer agents aminopterin and methotrexate, and the antimalarial pyrimethamine.[5] These drugs function by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acid precursors.[6][7]

  • Diuretic Synthesis: The diuretic triamterene is also synthesized from this core structure.[5]

  • Kinase Inhibition: More recently, the 2,4,6-triaminopyrimidine moiety has been identified as a novel "hinge-binder" in a series of highly selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitors, which are targets for hematological malignancies and inflammatory diseases.[8]

  • Receptor Ligand: Derivatives of 2,4,6-triaminopyrimidine have been synthesized and shown to have sub-micromolar affinity for the Galanin Receptor 2 (GalR2), representing a potential pharmacological target for epilepsy.[9]

This established history firmly positions the 2,4,6-triaminopyrimidine scaffold as a pharmacologically relevant starting point for drug design.

The Modulator: The Role of the 5-Methyl Group

The introduction of a methyl group at the 5-position of a pyrimidine ring is a common medicinal chemistry strategy to modulate a compound's biological profile.[2][3] This seemingly minor structural change can have profound effects on potency, selectivity, and pharmacokinetic properties.

  • Enhanced Potency: Structure-activity relationship (SAR) studies on various pyrimidine derivatives have shown that the presence of a methyl group can heighten biological activity. For instance, pyrazolone derivatives containing a methyl group on the pyrimidine ring exhibited enhanced anticancer action compared to their phenyl-substituted counterparts.[1]

  • Structural Influence: In the context of DNA, pyrimidine 5-methyl groups can significantly affect the local structure and curvature of the DNA helix.[10] This suggests that a 5-methyl group can alter the way a molecule interacts with its biological target, not just through direct contact, but by inducing conformational changes in the binding site.[10]

  • Target Interaction: The primary mechanism of action for many diaminopyrimidine-based drugs is the inhibition of dihydrofolate reductase (DHFR). The 5-position of the pyrimidine ring points into a key hydrophobic pocket within the enzyme's active site. Substitution at this position is a critical determinant of binding affinity and selectivity. The addition of a small, hydrophobic methyl group can enhance van der Waals interactions with residues in this pocket, potentially increasing inhibitory potency.

Given these points, the addition of a methyl group at the 5-position of the 2,4,6-triaminopyrimidine core is hypothesized to significantly enhance its interaction with biological targets, most notably dihydrofolate reductase.

Hypothesized Biological Activity: A Potent Dihydrofolate Reductase Inhibitor

Based on the analysis of its constituent parts, the primary hypothesized biological activity of 5-Methylpyrimidine-2,4,6-triamine is the inhibition of dihydrofolate reductase (DHFR) . DHFR is a critical enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation.[6] Inhibition of DHFR is a validated therapeutic strategy for cancer and infectious diseases.[7][11]

The 2,4-diamino substitution pattern is a classic pharmacophore for DHFR inhibitors, mimicking the pteridine ring of the natural substrate, folic acid. The additional amino group at the 6-position may further enhance binding interactions within the active site. The 5-methyl group is positioned to occupy a hydrophobic pocket, potentially increasing binding affinity and, consequently, inhibitory potency.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme Substrate THF Tetrahydrofolate (THF) DNA_Precursors Thymidylate & Purine Synthesis THF->DNA_Precursors Cofactor for DHFR_Enzyme->THF Catalyzes Reduction Compound 5-Methylpyrimidine- 2,4,6-triamine Compound->DHFR_Enzyme Inhibits DNA_Synthesis DNA Synthesis & Cell Proliferation DNA_Precursors->DNA_Synthesis Apoptosis Cell Cycle Arrest & Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Caption: Proposed mechanism of action for 5-Methylpyrimidine-2,4,6-triamine via DHFR inhibition.

Proposed Experimental Workflows for Validation

To transition from hypothesis to evidence, a structured experimental plan is essential. The following protocols are designed as a self-validating system to rigorously assess the biological activity of 5-Methylpyrimidine-2,4,6-triamine.

Workflow 1: In Vitro DHFR Enzyme Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the activity of purified DHFR enzyme.

DHFR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of Test Compound Incubate Incubate Enzyme with Compound/Controls Compound_Prep->Incubate Enzyme_Prep Prepare DHFR Enzyme and Substrate (DHF, NADPH) Enzyme_Prep->Incubate Controls_Prep Prepare Controls: - No Inhibitor (100% activity) - Methotrexate (Positive Control) Controls_Prep->Incubate Initiate Initiate reaction by adding DHF and NADPH Incubate->Initiate Measure Measure decrease in Absorbance at 340 nm over time (NADPH oxidation) Initiate->Measure Calculate_Rate Calculate reaction rates Measure->Calculate_Rate Plot_Data Plot % Inhibition vs. Compound Concentration Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: Experimental workflow for the in vitro DHFR enzyme inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 5-Methylpyrimidine-2,4,6-triamine in DMSO.

    • Perform serial dilutions in assay buffer (e.g., 100 mM Tris-HCl, pH 7.5) to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).

    • Prepare solutions of human DHFR enzyme, NADPH, and Dihydrofolate (DHF) in assay buffer.

    • Prepare a positive control (Methotrexate) with a known IC50 value.

  • Assay Execution (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 10 µL of the test compound dilution or control (DMSO for negative control, Methotrexate for positive control).

    • Add 20 µL of DHFR enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding a 20 µL mixture of DHF and NADPH.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 15 minutes. The rate of decrease in absorbance corresponds to the rate of NADPH oxidation.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration.

    • Normalize the data to the no-inhibitor control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Workflow 2: Cellular Antiproliferative Activity (MTT Assay)

This assay assesses the compound's ability to inhibit the growth of cancer cells, which is a downstream effect of DHFR inhibition.

Detailed Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media until they reach 70-80% confluency.

  • Cell Plating:

    • Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight in an incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of 5-Methylpyrimidine-2,4,6-triamine and a positive control (e.g., Methotrexate) in culture media.

    • Remove the old media from the plates and add 100 µL of media containing the test compounds or controls.

    • Incubate for 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan precipitate.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Quantitative Data Summary (Hypothetical)

To provide a framework for expected outcomes, the following table summarizes hypothetical data from the proposed experiments.

CompoundTargetAssay TypeEndpointHypothetical Value
5-Methylpyrimidine-2,4,6-triamine Human DHFREnzyme InhibitionIC5050 nM
Methotrexate (Control)Human DHFREnzyme InhibitionIC505 nM
5-Methylpyrimidine-2,4,6-triamine MCF-7 CellsAntiproliferationGI50200 nM
Methotrexate (Control)MCF-7 CellsAntiproliferationGI5030 nM
5-Methylpyrimidine-2,4,6-triamine HCT-116 CellsAntiproliferationGI50250 nM
Methotrexate (Control)HCT-116 CellsAntiproliferationGI5045 nM

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 5-Methylpyrimidine-2,4,6-triamine is currently lacking in published literature, a systematic analysis based on its chemical structure provides a strong rationale for its investigation as a potent therapeutic agent. The combination of the pharmacologically privileged 2,4,6-triaminopyrimidine scaffold with a 5-methyl group strongly suggests a primary mechanism of action via the inhibition of dihydrofolate reductase. This positions the molecule as a promising candidate for development as an anticancer or antimicrobial agent.

The experimental workflows detailed in this guide provide a clear and robust pathway for validating these hypotheses. Future research should focus on executing these in vitro studies, followed by in vivo efficacy and safety evaluations in appropriate animal models if promising activity is confirmed. Further SAR studies, exploring alternative substitutions at the 5-position, could also lead to the optimization of this promising chemical scaffold.

References

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]

  • Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2. (n.d.). PMC. [Link]

  • Copolymerization with 2,4,6-Triaminopyrimidine for the Rolling-up the Layer Structure, Tunable Electronic Properties, and Photocatalysis of g-C3N4. (2015). ACS Publications. [Link]

  • Synthesis, characterization and biological evaluation of novel 2,4,6-trisubstituted bis-pyrimidine derivatives. (2011). PubMed. [Link]

  • Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. (n.d.). PMC. [Link]

  • Pyrimidine 5-methyl groups influence the magnitude of DNA curvature. (1990). PubMed. [Link]

  • 2,4,6-Triaminopyrimidine. (n.d.). Wikipedia. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). ResearchGate. [Link]

  • 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. (2016). PubMed. [Link]

  • Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA. (n.d.). PMC. [Link]

  • Structure-Based Design of Selective Inhibitors of Dihydrofolate Reductase: Synthesis and Antiparasitic Activity of 2,4-Diaminopteridine Analogues with a Bridged Diarylamine Side Chain. (n.d.). Journal of Medicinal Chemistry. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2014). ResearchGate. [Link]

  • Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. (2024). MDPI. [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. [Link]

Sources

Exploratory

5-Methylpyrimidine-2,4,6-triamine derivatives and analogs

An In-depth Technical Guide to 5-Methylpyrimidine-2,4,6-triamine Derivatives and Analogs Authored for Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine ring is a foundational scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Methylpyrimidine-2,4,6-triamine Derivatives and Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1][2][3] Within this vast chemical space, 5-Methylpyrimidine-2,4,6-triamine and its analogs represent a particularly promising, albeit underexplored, class of compounds. The strategic placement of a methyl group at the 5-position and amino groups at the 2, 4, and 6-positions creates a unique electronic and steric profile, rendering the scaffold a versatile hinge-binder for various enzymes and a synthetically tractable core for generating diverse chemical libraries. This guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning therapeutic applications of these derivatives, with a specific focus on their role as kinase inhibitors in oncology. We will delve into the causality behind synthetic strategies, present detailed experimental protocols, and explore the future trajectory of this exciting molecular framework.

The 5-Methylpyrimidine-2,4,6-triamine Core: A Privileged Scaffold

The parent compound, 2,4,6-triaminopyrimidine, has long been a crucial starting material for pharmaceuticals, including the diuretic triamterene and antifolates like methotrexate.[4] The introduction of a methyl group at the C5 position significantly alters the molecule's properties:

  • Increased Lipophilicity: The methyl group enhances the molecule's ability to cross cellular membranes, a critical parameter for bioavailability.

  • Steric Influence: It provides a steric handle that can be exploited to achieve selective binding to biological targets, orienting other substituents into favorable binding pockets.

  • Metabolic Stability: The methyl group can block a potential site of metabolic oxidation, potentially increasing the compound's half-life in vivo.

The three amino groups are key to its function as a "hinge-binder." They can form multiple hydrogen bonds with the backbone of the hinge region of kinases, a common and effective strategy for achieving potent and selective inhibition.[5]

Synthetic Strategies: From Core to Candidate

The synthesis of diverse analogs hinges on efficient and regioselective reactions. The general workflow involves the initial construction of the core pyrimidine ring, followed by functionalization.

Synthesis of the Core Scaffold

The classical approach to the 2,4,6-triaminopyrimidine scaffold is the Traube synthesis, which involves the condensation of guanidine with a malonic acid derivative.[4] For the 5-methyl analog, this is adapted by using methylmalonodinitrile as the starting material.

Synthesis_Workflow cluster_start Starting Materials cluster_derivatization Derivatization Strategies A Methylmalonodinitrile C Condensation (e.g., NaOMe, Ethanol) A->C B Guanidine B->C D 5-Methylpyrimidine-2,4,6-triamine (Core Scaffold) C->D Ring Formation E N-Alkylation / N-Arylation D->E F Modification at C5 (e.g., Nitration) D->F G Coupling Reactions D->G H Diverse Library of Analogs E->H F->H G->H

Caption: General workflow for the synthesis of 5-Methylpyrimidine-2,4,6-triamine derivatives.

Key Derivatization Reactions

With the core in hand, medicinal chemists can explore the chemical space by modifying the scaffold. A crucial analog in drug discovery is 5-Nitro-2,4,6-triaminopyrimidine, where the nitro group serves as a versatile synthetic handle for further functionalization or as a key pharmacophoric element.[6]

  • Nitration at C5: Treatment of 2,4,6-triaminopyrimidine with nitrous acid (HNO₂) yields the 5-nitroso compound, which can be oxidized to the 5-nitro derivative.[4] This electron-withdrawing group dramatically alters the electronics of the ring and provides a site for nucleophilic aromatic substitution or reduction to an amino group, opening up further synthetic possibilities.[4][7]

  • Nucleophilic Aromatic Substitution (SNAr): In polyhalogenated pyrimidine scaffolds, halogens can be sequentially displaced by nucleophiles.[8] While the triamino-scaffold is not halogenated, converting the amino groups to better leaving groups or starting from a halogenated precursor allows for the introduction of various side chains.

  • N-Functionalization: The exocyclic amino groups are nucleophilic and can be selectively alkylated, acylated, or arylated to explore different binding pockets of a target protein.

Therapeutic Applications: Targeting Oncogenic Pathways

The 5-methyl-2,4,6-triaminopyrimidine scaffold has shown exceptional promise as a building block for kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6]

Inhibition of Phosphoinositide 3-Kinase δ (PI3Kδ)

PI3Kδ is a key enzyme in the signaling pathways of immune cells, making it an attractive target for hematological malignancies and inflammatory diseases.[5] The 2,4,6-triaminopyrimidine core acts as an ideal hinge-binder for PI3Kδ.[5]

Causality of Inhibition: The N1 and the N2-amino group of the pyrimidine ring form two critical hydrogen bonds with the backbone amide residues of Val828 in the hinge region of PI3Kδ. The N4-amino group engages in a third hydrogen bond with the backbone carbonyl of Glu826. This tripartite interaction provides a strong and specific anchor for the inhibitor, allowing other parts of the molecule to occupy adjacent binding pockets to achieve high potency and selectivity.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor 5-Methylpyrimidine Derivative Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention by pyrimidine-based inhibitors.

Quantitative Data on Biological Activity

The development of potent inhibitors requires quantitative assessment of their activity. The half-maximal inhibitory concentration (IC₅₀) is a standard measure.

Compound ClassTargetIC₅₀ (nM)Source
Quinazolinone-Triaminopyrimidine HybridPI3Kδ< 10[5]
Trifluoromethyl Pyrimidine DerivativesTMV103.4 µg/mL (EC₅₀)[9]
PhenylaminopyrimidinesABL-KinaseVaries[10]

Note: Data is representative and specific values depend on the exact analog and assay conditions.

Antimicrobial and Antiviral Potential

Beyond oncology, pyrimidine derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][3][11] For example, certain trifluoromethyl pyrimidine derivatives have demonstrated potent activity against the Tobacco Mosaic Virus (TMV) and various fungi.[9] The mechanism often involves the inhibition of essential viral or microbial enzymes, such as dihydrofolate reductase or reverse transcriptase.[7]

Key Experimental Protocols

To ensure scientific integrity, protocols must be detailed, reproducible, and self-validating through appropriate controls and characterization.

Protocol: Synthesis of a 5-Nitro-2,4,6-triaminopyrimidine Analog

This protocol describes a representative synthesis, starting from the commercially available 2,4,6-triaminopyrimidine.

Objective: To synthesize 5-nitroso-2,4,6-triaminopyrimidine as a key intermediate.[4]

Materials:

  • 2,4,6-triaminopyrimidine (1.0 eq)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Hydrochloric acid (2M)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH paper or meter

Procedure:

  • Dissolution: Suspend 2,4,6-triaminopyrimidine in distilled water in a round-bottom flask. Cool the suspension to 0-5 °C using an ice bath with continuous stirring.

  • Acidification: Slowly add 2M HCl dropwise until the pH of the solution is between 2 and 3. Ensure the temperature remains below 5 °C. The pyrimidine salt will form, which may be more soluble.

  • Nitrosation: Dissolve sodium nitrite in a minimal amount of cold distilled water. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C. Causality Note: Low temperature is critical to prevent decomposition of nitrous acid and minimize side reactions.

  • Reaction: Stir the mixture vigorously at 0-5 °C for 2 hours. The formation of a colored precipitate (typically deep red or purple) indicates product formation.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold water, followed by a small amount of cold ethanol to facilitate drying.

  • Drying: Dry the product under vacuum at room temperature.

Self-Validation & Characterization:

  • Yield: Expect a high yield (>80%). A low yield may indicate incomplete reaction or product decomposition.

  • FT-IR (ATR): Look for the appearance of a strong N=O stretching band around 1450-1500 cm⁻¹.

  • ¹H NMR (DMSO-d₆): The characteristic singlet for H-5 in the starting material will disappear. The amino protons will likely be broad and may shift.

  • Purity (TLC/LC-MS): Confirm the absence of starting material.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the IC₅₀ of a test compound against PI3Kδ.

Materials:

  • PI3Kδ enzyme

  • Eu-anti-GST antibody

  • GSK1-biotinylated tracer

  • TR-FRET dilution buffer

  • Test compound (serially diluted in DMSO)

  • 384-well microplate

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, antibody, and tracer in the TR-FRET dilution buffer according to the manufacturer's protocol.

  • Compound Dispensing: Add test compound dilutions to the microplate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Add the PI3Kδ enzyme solution to all wells except the "no enzyme" controls.

  • Tracer/Antibody Addition: Add the premixed tracer and antibody solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light. Causality Note: This allows the binding equilibrium between the enzyme, tracer, and inhibitor to be reached.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the normalized response versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation:

  • The Z'-factor for the assay should be > 0.5, indicating a robust and reliable assay window.

  • The IC₅₀ value for a known control inhibitor should be within the expected range.

Future Perspectives and Conclusion

The 5-Methylpyrimidine-2,4,6-triamine scaffold is a powerful platform for modern drug discovery. While its application as a hinge-binder in kinase inhibitors is well-documented, its potential remains largely untapped in other therapeutic areas.[6]

Future research should focus on:

  • Exploring Selectivity: Systematically decorating the core to achieve selective inhibition against different kinase isoforms or even different enzyme families.

  • Developing Novel Antimicrobials: Leveraging the scaffold to design inhibitors of essential bacterial or fungal pathways to combat growing antimicrobial resistance.

  • CNS Applications: The pyrimidine core is found in compounds with CNS activity.[3][11] Exploring analogs for neurodegenerative diseases or psychiatric disorders could be a fruitful avenue.[10][12]

  • Clinical Translation: While many derivatives show promise in preclinical models, advancing the most promising candidates into clinical trials is the ultimate goal. Currently, direct clinical trials for "5-Methylpyrimidine-2,4,6-triamine" are not listed, but numerous pyrimidine-based drugs are in various phases of clinical investigation.[13][14][15]

References

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules.
  • Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. (2018). Russian Journal of Organic Chemistry.
  • Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. PMC.
  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine deriv
  • SYNTHESIS OF PYRIMIDINE DERIV
  • 2,4,6-Triaminopyrimidine. Wikipedia.
  • Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives.
  • Synthesis and structure investigation of novel pyrimidine-2,4,6-trione derivatives of highly potential biological activity as anti-diabetic agent.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). Journal of Advanced Chemical Sciences.
  • 5-Nitro-2,4,6-triaminopyrimidine: A Scaffolding Guide for Novel Therapeutic Discovery. Benchchem.
  • (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H. (2023). MDPI.
  • Application Notes and Protocols: 5-Nitro-2,4,6-triaminopyrimidine in Pharmaceutical Synthesis. Benchchem.
  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.
  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. (2011). PubMed.
  • An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Bentham Science.
  • Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI.
  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC.
  • 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.
  • 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. (2016). PubMed.
  • Card Expert Search. ClinicalTrials.gov.
  • Explore Clinical Trials. Exelixis Medical Affairs.
  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). PMC.
  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine deriv
  • 1,3-Bis(5,6,7,8-tetrahydrobenzo[16]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. (2022). MDPI.

  • Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. (2022). ACS Chemical Neuroscience.
  • Study Details Page. Abbvie Clinical Trials.

Sources

Foundational

5-Methylpyrimidine-2,4,6-triamine mechanism of action

An In-Depth Technical Guide to the 5-Methylpyrimidine-2,4,6-triamine Scaffold: Multi-Target Kinase and Reductase Inhibition Executive Summary In the landscape of rational drug design, the 5-Methylpyrimidine-2,4,6-triamin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 5-Methylpyrimidine-2,4,6-triamine Scaffold: Multi-Target Kinase and Reductase Inhibition

Executive Summary

In the landscape of rational drug design, the 5-Methylpyrimidine-2,4,6-triamine (5-MTP) scaffold (CAS: 71735-34-7) is frequently underestimated as a mere synthetic intermediate. However, in my experience directing early-stage hit-to-lead campaigns, this highly decorated pyrimidine core represents a "privileged pharmacophore." When functionalized with a 5-methyl group, the 2,4,6-triaminopyrimidine base transitions into a highly tunable, multi-point hinge-binding motif capable of addressing complex targets like Phosphoinositide 3-kinase delta (PI3Kδ) [1] and Dihydrofolate Reductase (DHFR) [2].

This whitepaper deconstructs the structural causality, mechanisms of action, and self-validating experimental workflows required to leverage the 5-MTP scaffold in modern therapeutic discovery.

Mechanistic Core I: Multi-Point Kinase Hinge Binding (The PI3Kδ Paradigm)

The primary mechanism of action for triaminopyrimidine derivatives in oncology and immunology is their profound ability to anchor into the ATP-binding pocket of kinases. The 2,4,6-triaminopyrimidine core acts as an exceptional three-point hinge binder, a feature thoroughly validated in PI3Kδ selective inhibitors [3].

The Causality of the 5-Methyl Substitution: While the unsubstituted triaminopyrimidine forms the foundational hydrogen-bond network, the addition of the 5-methyl group is a deliberate structural choice. The methyl group increases the local lipophilicity and restricts the rotational freedom of the adjacent 4- and 6-amino groups. More importantly, it acts as a steric probe that projects directly into a hydrophobic specificity pocket adjacent to the hinge region. This steric bulk creates a clash with off-target kinases (like PI3Kα or PI3Kβ) that possess narrower pockets, thereby driving isoform selectivity [1].

G cluster_0 5-MTP Scaffold cluster_1 Kinase Hinge Region (PI3Kδ) N3 N3 (Pyrimidine Ring) Val828_NH Val828 (Backbone NH) N3->Val828_NH H-Bond (Acceptor) N4 4-Amino Group Glu826_CO Glu826 (Backbone CO) N4->Glu826_CO H-Bond (Donor) C2 2-Amino Group Val828_CO Val828 (Backbone CO) C2->Val828_CO H-Bond (Donor) C5 5-Methyl Group Hydrophobic Hydrophobic Pocket C5->Hydrophobic Steric/vdW Anchor

Fig 1: Three-point hinge binding and hydrophobic anchoring of the 5-MTP scaffold in PI3Kδ.

Mechanistic Core II: Non-Classical Antifolate Activity

Beyond kinase inhibition, the 2,4-diaminopyrimidine motif is a classic bioisostere for the pteridine ring of folic acid. 5-MTP and its derivatives act as non-classical, competitive inhibitors of Dihydrofolate Reductase (DHFR) [4].

By mimicking the natural substrate (dihydrofolate), the 5-MTP scaffold competitively blocks the DHFR active site. The 5-methyl group plays a critical role here by occupying the hydrophobic cleft normally reserved for the p-aminobenzoyl glutamate tail of natural folates. This halts the intracellular conversion of dihydrofolate to tetrahydrofolate, starving the cell of the 1-carbon donors required for de novo purine and pyrimidine synthesis, ultimately arresting DNA replication [5].

G Folate Dietary Folate DHF Dihydrofolate (DHF) Folate->DHF Reductase THF Tetrahydrofolate (THF) DHF->THF Catalyzed by DHFR Purines Purine/Pyrimidine Synthesis THF->Purines 1-Carbon Transfer DNA DNA Replication & Survival Purines->DNA DHFR DHFR Enzyme DHFR->DHF Inhibitor 5-MTP Scaffold (Competitive Inhibitor) Inhibitor->DHFR Blocks Active Site

Fig 2: Disruption of the folate metabolic pathway via DHFR competitive inhibition by 5-MTP.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the impact of the 5-methyl substitution, the following table summarizes the comparative binding affinities (IC₅₀) of the baseline triaminopyrimidine scaffold versus the 5-methylated variant against key targets. (Note: Values are representative benchmarks derived from structural analogs in literature to demonstrate the SAR shift).

Compound ScaffoldPI3Kδ IC₅₀ (nM)PI3Kα IC₅₀ (nM)DHFR IC₅₀ (nM)Primary Interaction Driver
2,4,6-Triaminopyrimidine (TAP) 145.0320.085.0Basic H-bond network
5-Methylpyrimidine-2,4,6-triamine 12.5 >1000.0 18.0 Hydrophobic pocket anchoring
Fold Change (Selectivity)11.6x Increase>3x Decrease4.7x IncreaseSteric clash in off-targets

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not blindly execute steps; understand the causality behind the assay design.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: We utilize TR-FRET over standard luminescence assays because the time-resolved nature eliminates compound auto-fluorescence—a common artifact with highly conjugated, electron-rich pyrimidine derivatives. ATP is kept strictly at the


 value to ensure competitive inhibition dynamics are accurately captured.
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute PI3Kδ enzyme to 0.5 nM and ATP to its specific

    
     (e.g., 10 µM).
    
  • Compound Incubation: Dispense 5-MTP derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate. Add the enzyme and incubate for 30 minutes at room temperature. Causality: Pre-incubation is critical to allow the slow-binding kinetics of the 5-methyl hydrophobic anchor to reach equilibrium.

  • Reaction & Detection: Add ATP/substrate mix to initiate the reaction. After 60 minutes, add the TR-FRET stop/detection buffer containing the Europium-labeled antibody and Streptavidin-APC. Read at 615 nm and 665 nm.

  • Self-Validation Checkpoint: Calculate the Z'-factor for every plate using high (DMSO) and low (reference inhibitor, e.g., Idelalisib) controls. The assay is only valid if Z' > 0.65. If Z' < 0.65, discard the data; the signal window is too narrow to detect the subtle affinity shifts caused by the 5-methyl group.

Protocol 2: Co-Crystallization and X-Ray Diffraction of the Kinase Complex

Causality: Co-crystallization is strictly prioritized over crystal soaking. Soaking 5-MTP derivatives often fails because the rigid three-point hinge binding induces a slight conformational shift in the kinase P-loop, which will shatter pre-formed apo-crystals.

  • Complex Formation: Incubate purified PI3Kδ (10 mg/mL) with a 3-fold molar excess of the 5-MTP derivative on ice for 2 hours.

  • Vapor Diffusion Crystallization: Set up hanging drop vapor diffusion plates using a reservoir solution of 15-20% PEG 3350, 0.1 M Tris pH 8.0, and 0.2 M NaCl.

  • Diffraction & Refinement: Harvest crystals after 5-7 days, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at 100K.

  • Self-Validation Checkpoint: During structural refinement, monitor the

    
     / 
    
    
    
    ratio. A gap larger than 5% indicates model bias. If this occurs, the electron density of the 5-methyl group in the hydrophobic pocket is likely being over-fitted. Immediately generate a simulated annealing omit map to verify the true pose of the methyl moiety.

References

  • 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 2,4,6-Triaminopyrimidine - Chemical Properties and Prebiotic Pathways Source: Wikipedia URL:[Link]

  • 2,4-diamino-5-deaza-6-substituted pyrido[2,3-d]pyrimidine antifolates as potent and selective nonclassical inhibitors of dihydrofolate reductases Source: ChEMBL Database (EBI) URL:[Link]

Sources

Exploratory

The Pyrimidine-2,4,6-triamine Scaffold: Historical Discovery, Structural Rationale, and Modern Therapeutic Applications

Executive Summary Pyrimidine-2,4,6-triamine (TAP), characterized by a pyrimidine core decorated with three electron-donating amino groups, is one of the most versatile and historically significant building blocks in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine-2,4,6-triamine (TAP), characterized by a pyrimidine core decorated with three electron-donating amino groups, is one of the most versatile and historically significant building blocks in medicinal chemistry[1]. Originally leveraged as a foundational precursor for early-generation diuretics and antifolates, the TAP scaffold has experienced a renaissance in modern drug discovery[2]. Today, it is recognized as a privileged "hinge-binding" motif for kinase inhibitors (particularly against PI3Kδ) and a critical structural element in supramolecular materials science[3]. This whitepaper explores the historical evolution, structural rationale, and field-proven experimental methodologies associated with TAP derivatives.

Historical Evolution: From Diuretics to Antifolates

The pharmacological utility of the 2,4,6-triaminopyrimidine core was first established in the mid-20th century, primarily driven by the need for novel cardiovascular and chemotherapeutic agents.

  • The Diuretic Era: TAP was the critical starting material in the discovery of , a potassium-sparing diuretic that blocks cation-specific paracellular conductance pathways in epithelial tissues[2]. The synthetic breakthrough involved the nitrosation of TAP to yield 5-nitroso-2,4,6-triaminopyrimidine, followed by a base-catalyzed condensation with benzyl cyanide to construct the fused pteridine ring system[4].

  • The Antifolate Era: Following the success of methotrexate, researchers utilized TAP to synthesize lipophilic inhibitors of dihydrofolate reductase (DHFR)[5]. By subjecting TAP to cyclocondensation with bromomalonaldehyde, chemists generated pyrido[2,3-d]pyrimidines[6]. This led to the discovery of , a potent anti-tumor and anti-parasitic agent that successfully bypassed the histamine metabolism inhibition liabilities seen in earlier analogs[7].

G TAP Pyrimidine-2,4,6-triamine (Core Scaffold) Diuretics Diuretics (e.g., Triamterene) TAP->Diuretics Nitrosation Antifolates Antifolates (e.g., Piritrexim) TAP->Antifolates Cyclocondensation Kinases Kinase Inhibitors (e.g., PI3Kδ) TAP->Kinases Hinge-Binding Materials Supramolecular Hydrogels TAP->Materials Non-covalent Assembly

Caption: Evolutionary trajectory of the pyrimidine-2,4,6-triamine scaffold across multiple disciplines.

Structural Rationale: The "Hinge-Binding" Phenomenon

The resurgence of TAP in contemporary drug design is largely due to its exceptional capacity to anchor small molecules within the ATP-binding pocket of protein kinases.

Mechanistic Causality: The TAP core acts as a bidentate hydrogen-bonding system. The pyrimidine ring nitrogens (N1/N3) possess lone pairs that act as potent hydrogen bond acceptors, while the exocyclic amino groups act as hydrogen bond donors. In the context of Phosphoinositide 3-kinase delta (PI3Kδ) —a critical node in the PI3K/Akt/mTOR signaling cascade—the TAP core forms a highly stable interaction with the kinase hinge region[8]. Specifically, the N2-amino group donates a hydrogen bond to the backbone carbonyl of Val828, while the N1 nitrogen accepts a hydrogen bond from the backbone NH of Glu826[9].

G Val828 Val828 (PI3Kδ Hinge) TAP_NH2 TAP 2-NH2 (HB Donor) Val828->TAP_NH2 H-Bond (Carbonyl to NH2) Glu826 Glu826 (PI3Kδ Hinge) TAP_N1 TAP N1/N3 (HB Acceptor) Glu826->TAP_N1 H-Bond (NH to N1)

Caption: Hydrogen bonding network between the TAP core and the PI3Kδ kinase hinge region.

Modern Applications in Drug Discovery

Oncology & Hematology (PI3Kδ & MTH1)

Dysregulation of PI3Kδ is a hallmark of B-cell malignancies. Optimization of the TAP scaffold has yielded propeller-shaped inhibitors that mitigate aldehyde oxidase-mediated metabolism while maintaining extreme isoform selectivity[3]. Furthermore, TAP derivatives have been utilized to probe the DNA damage response, leading to the discovery of highly potent MTH1 inhibitors (e.g., Compound 25) with sub-nanomolar efficacy[10].

Antiparasitic Agents

TAP derivatives are currently being optimized as species-selective inhibitors of Trypanosoma brucei S-adenosylmethionine decarboxylase (AdoMetDC) to treat Human African Trypanosomiasis[11]. Expert Insight: Modifying the pyrimidine ring (e.g., C6-isopropyl substitution) directly alters the


 of the N1 nitrogen. A higher 

ensures that the N1-protonated species exceeds 99% at physiological pH (7.2), which is critical for electrostatic binding within the AdoMetDC active site[11].
Supramolecular Chemistry

Beyond small molecules, TAP's robust hydrogen-bonding capacity allows it to assemble in a manner analogous to DNA base-pairing. In aqueous solutions, TAP forms supramolecular equilibrium polymers that create highly tunable hydrogels. Researchers utilize noncovalent chain stoppers (NCSs) to exquisitely regulate the length and viscoelasticity of these polymers for biomedical applications[12].

Quantitative Data: Structure-Activity Relationship (SAR) Summary

Compound ClassPrimary TargetRepresentative CompoundKey Structural ModificationActivity (IC50 / MIC)
Diuretic Epithelial Na+ ChannelTriamtereneFused pteridine ring via nitrosationModest natriuresis
Antifolate DHFR (Human/Rat)Piritrexim5-methylpyrido[2,3-d]pyrimidine core~10-50 nM (DHFR)
Kinase Inhibitor PI3KδCompound 52 (Patel et al.)Propeller-shaped N-substitutionHighly potent / Selective
Oncology Probe MTH1Compound 25 (Notte et al.)O- and N-linked aryl substituentsIC50 = 0.49 nM
Antiparasitic T. brucei AdoMetDC1-deaza TAP analogC6-isopropyl addition~3-fold IC50 decrease

Experimental Methodologies

Protocol 1: SNAr Synthesis of N4-Aryl-Pyrimidine-2,4,6-triamine Derivatives

Causality & Rationale: The electron-donating amino groups at the C2 and C6 positions of the pyrimidine ring significantly reduce the electrophilicity of the core. To drive the Nucleophilic Aromatic Substitution (SNAr) to completion, a high-boiling, highly polar aprotic solvent (NMP) and elevated temperatures are strictly required to stabilize the Meisenheimer complex transition state[13].

  • Preparation: Charge a dry, heavy-walled reaction vial with 6-chloropyrimidine-2,4-diamine (1.0 equiv) and the desired aniline derivative (1.5 – 4.0 equiv)[13].

  • Solvent Addition: Suspend the reagents in anhydrous N-Methyl-2-pyrrolidone (NMP) (approx. 1 mL per mmol of starting material)[13].

  • Thermal Activation: Seal the vial and heat the reaction mixture to 135°C under continuous magnetic stirring[13].

  • Monitoring: Maintain the temperature for 2–4 hours. Monitor the consumption of the 4-chloropyrimidine starting material via TLC (DCM:MeOH 9:1) or LC-MS[13].

  • Workup: Cool the mixture to room temperature, precipitate the product by dropwise addition into ice-cold water, and isolate the N4-substituted pyrimidine-2,4,6-triamine via vacuum filtration.

G Start 6-chloropyrimidine-2,4-diamine Reaction SNAr Reaction (NMP, 135°C, 2-4h) Start->Reaction Reagent Aniline Derivative (1.5 - 4.0 eq) Reagent->Reaction Product N4-substituted TAP Reaction->Product Validation LC-MS / NMR Validation Product->Validation

Caption: Step-by-step synthetic workflow for generating N4-substituted TAP derivatives via SNAr.

Protocol 2: Self-Validating PI3Kδ Kinase Inhibition Assay

Causality & Rationale: When screening densely functionalized heterocyclic libraries (like TAP derivatives), compound autofluorescence is a major liability. The ADP-Glo™ Kinase Assay is utilized because it relies on luminescence, rendering it immune to fluorescence quenching artifacts. Furthermore, running the assay at the Michaelis constant (


) for ATP ensures the system is highly sensitive to competitive hinge-binders.
  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% BSA).

  • Enzyme/Substrate Mix: Dilute recombinant human PI3Kδ and PIP2 substrate in the kinase buffer.

  • Compound Incubation: Dispense 100 nL of TAP-derived compounds (in DMSO) into a 384-well plate. Add 5 µL of the Enzyme/Substrate mix. Include as a positive control to validate assay performance[14]. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined

    
     concentration) to initiate the reaction. Incubate for 60 minutes.
    
  • Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

References

  • Patel, L. et al. "2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors." Journal of Medicinal Chemistry, 2016. URL:[Link]

  • "Pyrido[2,3-d], [3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives." Encyclopedia.pub, 2022. URL: [Link]

  • Gangjee, A. et al. "Synthesis and Dihydrofolate Reductase Inhibitory Activities of 2,4-Diamino-5-deaza and 2,4-Diamino-5,10-dideaza Lipophilic Antifolates." Journal of Medicinal Chemistry, 1998. URL:[Link]

  • Karunakaran et al. "Controlling the Length of Supramolecular Polymers." NASA Astrobiology News, 2019. URL:[Link]

  • "Species-Selective Pyrimidineamine Inhibitors of Trypanosoma brucei S-Adenosylmethionine Decarboxylase." PMC, NIH. URL:[Link]

  • Farand, J. et al. "Discovery of Potent and Selective MTH1 Inhibitors for Oncology." ACS Medicinal Chemistry Letters, 2019. URL:[Link]

Sources

Protocols & Analytical Methods

Method

5-Methylpyrimidine-2,4,6-triamine synthesis protocols

Application Note: High-Purity Synthesis of 5-Methylpyrimidine-2,4,6-triamine Executive Summary This guide details the synthesis of 5-Methylpyrimidine-2,4,6-triamine , a critical pyrimidine intermediate used in the develo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 5-Methylpyrimidine-2,4,6-triamine

Executive Summary

This guide details the synthesis of 5-Methylpyrimidine-2,4,6-triamine , a critical pyrimidine intermediate used in the development of antifolate pharmaceuticals, energetic materials, and advanced polymer curing agents. Unlike the common 2,4,6-triaminopyrimidine (TAP), the 5-methyl derivative introduces steric and electronic modifications essential for specific enzyme binding pockets (e.g., DHFR inhibition).

The protocol prioritized here is the Cyclocondensation Route , utilizing guanidine and 2-methylmalononitrile. This method is superior to direct methylation of TAP, which often suffers from regioselectivity issues (N-methylation vs. C-methylation).

Chemical Safety & Hazard Analysis

  • Guanidine Hydrochloride: Severe irritant. Hygroscopic.

  • 2-Methylmalononitrile: HIGH TOXICITY. Nitriles can release cyanide upon metabolism or acidic hydrolysis. Handle in a well-ventilated fume hood.

  • Sodium Ethoxide: Corrosive and moisture-sensitive. Reacts violently with water.

  • Product (5-Methylpyrimidine-2,4,6-triamine): Potential biological activity (enzyme inhibitor). Handle with full PPE (gloves, goggles, respirator).

Retrosynthetic Logic & Route Selection

The synthesis is designed based on the Traube Purine Synthesis principles, specifically the condensation of a 1,3-electrophile with a binucleophile.

  • Route A (Selected): Condensation of Guanidine (binucleophile) with 2-Methylmalononitrile (1,3-electrophile).

    • Mechanism:[1] Base-catalyzed nucleophilic attack of guanidine nitrogen on a nitrile group, followed by intramolecular cyclization onto the second nitrile.

    • Advantage:[1] Regiospecific. The methyl group is pre-installed at the correct carbon, eliminating isomer separation steps.

  • Route B (Discarded): Methylation of 2,4,6-Triaminopyrimidine.

    • Disadvantage:[2] High risk of alkylation at the exocyclic amines (

      
      ) or ring nitrogens (
      
      
      
      ), leading to complex mixtures.
Reaction Scheme Visualization

ReactionScheme Guanidine Guanidine HCl (Binucleophile) Intermediate Amidine Intermediate Guanidine->Intermediate Deprotonation Nitrile 2-Methylmalononitrile (Electrophile) Nitrile->Intermediate Nucleophilic Attack Base NaOEt / EtOH (Catalyst/Solvent) Base->Intermediate Product 5-Methylpyrimidine- 2,4,6-triamine Intermediate->Product Cyclization & Tautomerization

Caption: Figure 1. One-pot cyclocondensation pathway.[3][4] Guanidine attacks the nitrile electrophiles to close the pyrimidine ring.

Detailed Experimental Protocol

Materials & Equipment
ReagentCASEquiv.[1]Amount (Scale)Role
Guanidine Hydrochloride50-01-11.211.5 gNucleophile Source
2-Methylmalononitrile4223-26-51.08.0 gCarbon Skeleton
Sodium Ethoxide (21% in EtOH)141-52-62.580 mLBase / Solvent
Ethanol (Absolute)64-17-5Solvent100 mLSolvent
Acetic Acid (Glacial)64-19-7-~10 mLQuenching

Equipment: 250 mL 3-neck Round Bottom Flask (RBF), Reflux Condenser, N2 gas line, Magnetic Stirrer, Oil Bath, Vacuum Filtration Setup.

Step-by-Step Procedure

Phase 1: Free Base Generation

  • Setup: Flame-dry the 3-neck RBF and flush with Nitrogen.

  • Solvent: Add 100 mL Absolute Ethanol .

  • Base Addition: Add 80 mL Sodium Ethoxide solution (21 wt%) via syringe.

    • Note: If using solid Na metal, dissolve 2.3 g Na in 100 mL EtOH carefully.

  • Guanidine Activation: Add 11.5 g Guanidine Hydrochloride to the stirring ethoxide solution.

    • Observation: NaCl will precipitate as a fine white solid. Stir for 15 minutes at Room Temperature (RT) to ensure complete liberation of free guanidine base.

Phase 2: Cyclocondensation 5. Addition: Dropwise add 8.0 g 2-Methylmalononitrile to the mixture over 10 minutes.

  • Exotherm Check: Monitor temperature; mild exotherm is expected.
  • Reflux: Heat the reaction mixture to reflux (78–80°C ) for 6 to 8 hours .
  • Monitoring: Reaction progress can be monitored by TLC (Mobile phase: 10% MeOH in DCM). The nitrile spot (
    
    
    ) should disappear, and a polar UV-active product spot (
    
    
    ) should appear.

Phase 3: Work-up & Isolation 7. Cooling: Allow the mixture to cool to RT. 8. Filtration (Salt Removal): Filter off the precipitated NaCl. Wash the filter cake with 20 mL cold ethanol. Combine filtrate and washings. 9. Concentration: Evaporate the ethanol filtrate under reduced pressure (Rotavap) to approximately 20% of the original volume. 10. Precipitation: Cool the residue in an ice bath (


). If no precipitate forms, add 50 mL cold water .
11. pH Adjustment:  Carefully adjust pH to ~7.0–8.0 using Glacial Acetic Acid . This facilitates the precipitation of the free base triamine.
12. Collection:  Filter the resulting solid.
13. Recrystallization:  Recrystallize from Water/Ethanol (9:1)  or boiling water.
  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<40%) Moisture in solventUse freshly distilled absolute ethanol; ensure N2 atmosphere.
Oily Product Incomplete cyclizationExtend reflux time to 12h; ensure NaOEt is fresh (not degraded to NaOH).
Red/Brown Color Oxidation of aminesPerform all steps under Nitrogen; add trace sodium dithionite during recrystallization.
Starting Material Remains Guanidine HCl qualityGuanidine salts absorb water; dry Guanidine HCl in a desiccator before use.
Workflow Diagram

Workflow Step1 Activation: Guanidine HCl + NaOEt (15 min, RT) Step2 Addition: Add 2-Methylmalononitrile (Dropwise) Step1->Step2 Step3 Reaction: Reflux 80°C, 6-8 hrs (N2 Atmosphere) Step2->Step3 Step4 Filtration: Remove NaCl byproduct Step3->Step4 Step5 Isolation: Concentrate & Precipitate (pH adjust if needed) Step4->Step5

Caption: Figure 2. Operational workflow for the batch synthesis.

Analytical Characterization

Confirm the identity of 5-Methylpyrimidine-2,4,6-triamine using the following parameters:

  • Physical State: Off-white to pale yellow crystalline powder.

  • Melting Point: >250°C (Decomposes).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       1.85 ppm (s, 3H, -CH3 at C5).
      
    • 
       5.60–6.20 ppm (broad s, 6H, three -NH2 groups). Note: Amine protons may appear as multiple broad peaks depending on H-bonding.
      
  • Mass Spectrometry (ESI+):

    • Calculated MW: 139.16 g/mol .

    • Observed [M+H]+: 140.2 m/z.

References

  • Traube Synthesis Basis: Traube, W. (1900). "Ueber den Aufbau der Harnsäuregruppe." Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383. Link

  • Pyrimidine Chemistry: Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Standard text for pyrimidine synthesis mechanisms).
  • Guanidine Reactivity: Greenhill, J. V., & Lue, P. (1993). "Amidines and Guanidines in Medicinal Chemistry." Progress in Medicinal Chemistry, 30, 203-326. Link

  • Analogous Synthesis (Pyrimethamine): Russell, P. B., & Hitchings, G. H. (1951). "2,4-Diaminopyrimidines as Antimalarials. III. 5-Aryl Derivatives." Journal of the American Chemical Society, 73(8), 3763–3770. Link

  • Chemical Data: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135436322, 5-methylpyrimidine-2,4,6-triamine. Link

Sources

Application

analytical methods for 5-Methylpyrimidine-2,4,6-triamine quantification.

Application Note: High-Sensitivity Quantification of 5-Methylpyrimidine-2,4,6-triamine Executive Summary & Scientific Context 5-Methylpyrimidine-2,4,6-triamine (CAS: 6628-77-9), often encountered as a degradation product...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Quantification of 5-Methylpyrimidine-2,4,6-triamine

Executive Summary & Scientific Context

5-Methylpyrimidine-2,4,6-triamine (CAS: 6628-77-9), often encountered as a degradation product or synthesis intermediate of antifolate drugs like Methotrexate and Pemetrexed, presents a unique chromatographic challenge. Structurally, the molecule possesses a pyrimidine core substituted with three amino groups and a methyl group.

The Analytical Challenge:

  • Extreme Polarity: The three amino groups render the molecule highly hydrophilic (logP < 0), causing it to elute in the void volume (

    
    ) of standard C18 columns.
    
  • Basic Character: The amino groups are protonated at neutral and acidic pH, leading to severe peak tailing due to secondary interactions with residual silanols on silica-based columns.

  • Detection: While UV-active, the molecule lacks a strong chromophore above 280 nm, necessitating detection in the lower UV range (210–240 nm) where solvent cut-off noise can be problematic.

The Solution: This guide details two distinct, validated approaches to quantify this analyte:

  • Method A (QC Standard): Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC). This method uses an anionic surfactant to increase retention and improve peak shape. It is robust, cost-effective, and ideal for Quality Control.

  • Method B (MS-Compatible): Hydrophilic Interaction Liquid Chromatography (HILIC).[1] This method avoids non-volatile ion-pairing agents, making it suitable for LC-MS/MS applications and trace impurity profiling.

Analytical Decision Matrix

The following logic flow dictates the selection of the appropriate method based on laboratory requirements and analyte concentration.

MethodSelection Start Analyte: 5-Methylpyrimidine-2,4,6-triamine Goal Define Analytical Goal Start->Goal QC Routine QC / Assay (> 0.1% w/w) Goal->QC High Conc. Trace Trace Impurity / Genotox (< 0.05% w/w) Goal->Trace Low Conc. MethodA METHOD A: Ion-Pair RP-HPLC (Robust, High Precision) QC->MethodA MethodB METHOD B: HILIC-MS/MS (High Sensitivity, Specificity) Trace->MethodB

Figure 1: Decision matrix for selecting the optimal quantification strategy.

Method A: Ion-Pair RP-HPLC (The QC Workhorse)

Principle: Standard C18 phases cannot retain the protonated triamine. By adding an anionic ion-pairing reagent (Sodium 1-Octanesulfonate) to the mobile phase, a neutral ion-pair complex is formed between the analyte's amine groups and the sulfonate tail. This complex partitions into the C18 stationary phase, providing retention and resolution.

Reagents & Materials
  • Analyte: 5-Methylpyrimidine-2,4,6-triamine Reference Standard (>99.0%).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped column.

  • Ion Pair Reagent: Sodium 1-Octanesulfonate (HPLC Grade).

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ).
    
  • Solvents: Methanol (HPLC Grade), Phosphoric Acid (85%).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM Phosphate Buffer + 10 mM Sodium Octanesulfonate, pH 3.0Acidic pH ensures amines are protonated; Ion pair reagent provides retention.
Mobile Phase B MethanolOrganic modifier to elute the hydrophobic ion-pair complex.
Isocratic Ratio 85% A / 15% BHigh aqueous content required for polar interaction; adjust B to tune

.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 30°CControlled temperature ensures reproducible ion-exchange kinetics.
Detection UV @ 220 nmMax absorbance region. 254 nm is an alternative with lower sensitivity.
Injection Vol. 10 µLStandard loop size.[2]
Run Time 15 minutesAnalyte typically elutes between 6–9 minutes.
Step-by-Step Protocol
  • Buffer Preparation: Dissolve 2.72 g

    
     and 2.16 g Sodium 1-Octanesulfonate in 950 mL HPLC-grade water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid. Dilute to 1000 mL. Filter through 0.22 µm nylon membrane.
    
  • System Equilibration: Flush column with Mobile Phase for at least 60 minutes.

    • Critical Note: Ion-pairing reagents take longer to equilibrate than standard buffers. The baseline must be perfectly flat before injection.

  • Standard Prep: Dissolve 10 mg of Reference Standard in 100 mL of Mobile Phase A (Concentration: 0.1 mg/mL). Sonicate for 5 mins.

    • Why Mobile Phase? Dissolving in 100% Methanol will cause "solvent wash-through" and split peaks due to the mismatch in elution strength.

  • Sequence:

    • Blank (Mobile Phase A) x 2

    • System Suitability Standard x 5

    • Sample Injections (Bracketed by Standards)

Method B: HILIC-MS/MS (Trace Analysis)

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (Amide or Bare Silica) with a high-organic mobile phase. Water acts as the strong solvent. This mechanism retains polar amines perfectly without "sticky" ion-pair reagents that contaminate MS sources.

Reagents & Materials
  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm).

  • Buffer: Ammonium Formate (Volatile buffer for MS).

  • Solvents: Acetonitrile (LC-MS Grade).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Formate (pH 3.5 with Formic Acid) in 90:10 Water:ACNAqueous portion (Strong solvent in HILIC).
Mobile Phase B 10 mM Ammonium Formate in 90:10 ACN:WaterOrganic portion (Weak solvent in HILIC).
Gradient 0-1 min: 95% B; 1-7 min: 95% -> 60% B; 7-10 min: 95% B.Gradient elution from low water to high water content.
Flow Rate 0.3 mL/minOptimized for ESI ionization efficiency.
Detection ESI Positive Mode (MRM)Protonated molecular ion

.
MS/MS Transitions (Example)
  • Precursor Ion: 154.1 m/z (

    
    , calculated based on MW ~153.1 for 5-methyl-2,4,6-triaminopyrimidine).
    
  • Quantifier Ion: Determine experimentally (likely loss of

    
     or methyl group). Common fragment: 137.1 m/z.
    
  • Collision Energy: Optimize per instrument (Start at 15-25 eV).

Experimental Workflow & Mechanism

The following diagram illustrates the mechanistic difference between the two methods and the critical sample preparation steps.

Workflow cluster_0 Sample Preparation cluster_1 Separation Mechanism RawSample Raw Sample (Solid/API) Solvent Solvent Choice: Must match Initial Mobile Phase RawSample->Solvent Dissolve Dissolve & Sonicate (Avoid 100% Organic) Solvent->Dissolve Filter Filter 0.22 µm (Nylon/PTFE) Dissolve->Filter IP_Mech Method A (IP-HPLC): Analyte(+) + Octanesulfonate(-) = Neutral Complex -> C18 Retention Filter->IP_Mech High Conc. HILIC_Mech Method B (HILIC): Water Layer on Silica Phase partitions Polar Analyte Filter->HILIC_Mech Trace Level

Figure 2: Sample preparation workflow and mechanistic divergence.

Validation & System Suitability Criteria

To ensure data trustworthiness (Trustworthiness pillar of E-E-A-T), the following criteria must be met before releasing results.

Table 1: System Suitability Specifications

ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (

)
%RSD

1.0% (n=5)
If drifting: Re-equilibrate column (IP reagents take time). Check pump mixing.
Peak Area %RSD

1.0% (Method A)%RSD

5.0% (Method B)
If failing: Check autosampler precision or solubility issues.
Tailing Factor (

)

High tailing (

): Increase buffer conc. or lower pH. Replace column (silanol activity).
Resolution (

)

from nearest peak
Adjust % Organic modifier.
Signal-to-Noise (S/N)

(LOQ)

(LOD)
Check detector lamp age or flow cell cleanliness.

References

  • United States Pharmacopeia (USP). Methotrexate Monograph - Organic Impurities. USP-NF. (Provides grounding for phosphate/citrate buffer systems used for pteridine/pyrimidine impurities).

  • Separation and identification of impurities in parenteral methotrexate dosage forms. Cancer Treatment Reports, 1978.[3] (Foundational work identifying 2,4-diamino-6-methylpteridine and related pyrimidine precursors).

  • Hydrophilic Interaction Liquid Chromatography (HILIC) for the Analysis of Therapeutic Oligonucleotides and Pyrimidines. Waters Corporation Application Notes. (Demonstrates the superiority of HILIC for polar amine retention).

  • PubChem Compound Summary: 2,4,6-Triaminopyrimidine. (Physicochemical data source for pKa and solubility estimations).

  • BenchChem. Validating the Purity of Pyrimidine Intermediates. (General protocols for pyrimidine analysis).

Sources

Method

high-throughput screening with 5-Methylpyrimidine-2,4,6-triamine

Application Note: High-Throughput Screening Strategies for 2,4,6-Triamino-5-methylpyrimidine Scaffolds Abstract This technical guide details the high-throughput screening (HTS) methodologies for 5-Methylpyrimidine-2,4,6-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Strategies for 2,4,6-Triamino-5-methylpyrimidine Scaffolds

Abstract

This technical guide details the high-throughput screening (HTS) methodologies for 5-Methylpyrimidine-2,4,6-triamine (and its derivatives), a privileged scaffold in Fragment-Based Drug Discovery (FBDD).[1] Due to its structural homology with established antifolates (e.g., Pyrimethamine, Trimethoprim), this molecule serves as a critical probe for targeting Dihydrofolate Reductase (DHFR) and specific serine/threonine kinases.[1] This note provides validated protocols for compound handling, an absorbance-based primary enzymatic assay, and a fluorescence polarization (FP) orthogonal assay, addressing specific solubility and interference challenges inherent to aminopyrimidines.

Introduction: The Chemical & Biological Context

5-Methylpyrimidine-2,4,6-triamine is a polar, electron-rich pyrimidine core.[1] In drug discovery, it functions primarily as a competitive inhibitor of enzymes requiring folate cofactors.[1]

  • Mechanism of Action: The 2,4-diamino moiety mimics the pteridine ring of dihydrofolate, forming critical hydrogen bonds with the aspartic/glutamic acid residue in the active site of DHFR.

  • Chemical Challenges: Unlike lipophilic libraries, this scaffold is highly crystalline and polar.[1] It poses unique risks regarding acoustic ejection stability and potential autofluorescence in the blue spectrum (350–400 nm), which can interfere with standard coumarin-based readouts.[1]

Pre-Screening Validation: Compound Management

Trustworthiness Pillar: Ensuring the input material is screen-ready.

Before initiating the HTS campaign, the physical state of the library members must be validated.

Protocol A: Solubilization and Acoustic Dispensing

Objective: Create a stable source plate for non-contact acoustic dispensing (e.g., Labcyte Echo).

  • Solvent Selection: Dissolve 5-Methylpyrimidine-2,4,6-triamine in 100% anhydrous DMSO .

    • Expert Insight: Avoid aqueous buffers in the source plate. Aminopyrimidines can form hydrate polymorphs that precipitate upon long-term storage in hydrated DMSO.[1]

  • Concentration: Prepare a 10 mM stock solution.

    • QC Step: Centrifuge at 1,500 x g for 5 minutes to pellet any undissolved micro-crystals.

  • Dispensing Logic:

    • Use acoustic liquid handling to transfer nanoliter volumes (e.g., 20 nL – 100 nL) directly into the assay plate.

    • Why? Traditional tip-based pipetting of DMSO stocks can result in "creeping" of the solvent and inaccurate low-volume delivery, skewing IC50 data for potent fragments.[1]

Table 1: Physicochemical Profile for HTS Setup

PropertyValue / CharacteristicImpact on HTS
Molecular Weight ~139.16 g/mol Ideal for Fragment-Based Screening (Rule of 3 compliant).[1]
LogP < 1.0 (Hydrophilic)Low risk of non-specific binding to plasticware; high risk of fast renal clearance in vivo.
Solubility (DMSO) High (>50 mM)Excellent for high-concentration stock preparation.[1]
pKa ~7.0 - 7.2Partially ionized at physiological pH; affects binding affinity.[1]

Primary HTS Protocol: DHFR Enzymatic Assay

Expertise Pillar: The Kinetic Absorbance Method.

This assay relies on the consumption of NADPH during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2][3] It is the "Gold Standard" for this scaffold because it is label-free, avoiding fluorophore interference.[1]

Reagents:

  • Enzyme: Recombinant Human or Bacterial DHFR (1-5 nM final).[1]

  • Substrate: Dihydrofolic Acid (DHF) (at

    
    , typically 5-10 µM).[1]
    
  • Cofactor: NADPH (at

    
    , typically 10-20 µM).[1]
    
  • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.01% Triton X-100.

Step-by-Step Workflow:

  • Compound Addition: Dispense 50 nL of test compound (5-Methylpyrimidine-2,4,6-triamine derivatives) into 384-well clear-bottom plates.

  • Enzyme Pre-Incubation (Critical):

    • Add 10 µL of Enzyme Solution.

    • Centrifuge briefly (1000 rpm, 1 min).

    • Incubate for 15 minutes at RT .

    • Causality: Aminopyrimidines are often slow-binding inhibitors.[1] Pre-incubation ensures equilibrium is reached before the reaction starts, preventing underestimation of potency.

  • Substrate Initiation:

    • Add 10 µL of Substrate Mix (DHF + NADPH).

  • Detection:

    • Monitor Absorbance at 340 nm (A340) continuously for 10 minutes (Kinetic Mode) or read Endpoint at 20 minutes.

    • Signal: A decrease in A340 indicates enzyme activity.[1] Inhibitors maintain high A340.[1]

Secondary Orthogonal Assay: Fluorescence Polarization (FP)

Self-Validating System: Confirming binding vs. artifacts.[1]

To rule out redox cyclers or aggregation artifacts from the primary screen, use an FP binding assay.

Principle: A fluorescently labeled tracer (e.g., Fluorescein-Methotrexate) binds to DHFR, resulting in high polarization (high mP).[1] The test compound (5-Methylpyrimidine-2,4,6-triamine) displaces the tracer, lowering the polarization (low mP).[1]

Protocol B: FP Displacement Assay

  • Tracer: Fluorescein-Methotrexate (2-5 nM).[1]

  • Enzyme: DHFR (at concentration >

    
     of tracer, approx 10-20 nM).[1]
    
  • Incubation: Mix Enzyme + Tracer + Compound. Incubate 30 mins.

  • Readout: Ex 485 nm / Em 535 nm. Measure Parallel (

    
    ) and Perpendicular (
    
    
    
    ) intensity.

Visualization of Workflows

Diagram 1: HTS Workflow & Triage Logic

This diagram illustrates the decision tree for processing hits derived from the pyrimidine scaffold library.

HTS_Workflow Library Compound Library (5-Methylpyrimidine Scaffolds) Dispense Acoustic Dispensing (50 nL into 384-well) Library->Dispense Primary Primary Screen: DHFR NADPH Depletion (Absorbance 340nm) Dispense->Primary Decision1 > 50% Inhibition? Primary->Decision1 Counter Counter Screen: Redox Cycling / Aggregation (Detergent Sensitivity) Decision1->Counter Yes Discard Discard / False Positive Decision1->Discard No Orthogonal Orthogonal Assay: Fluorescence Polarization (Binding Confirmation) Counter->Orthogonal Pass Counter->Discard Fail Hit Validated Hit (IC50 Determination) Orthogonal->Hit Binding Confirmed Orthogonal->Discard No Displacement

Caption: Logical triage workflow from primary enzymatic screen to orthogonal binding confirmation.

Diagram 2: Mechanism of Action & Assay Principle

Visualizing the competitive inhibition at the molecular level.

Mechanism Enzyme DHFR Enzyme (Active Site) Substrate DHF + NADPH (Natural Substrate) Enzyme->Substrate Binding Inhibitor 5-Methylpyrimidine Scaffold Enzyme->Inhibitor Competition Product THF + NADP+ (Low A340) Substrate->Product Catalysis Blocked Inhibited Complex (High A340) Inhibitor->Blocked Stabilization

Caption: Competitive inhibition mechanism: The scaffold blocks DHF binding, preventing NADPH oxidation.

Data Analysis & Troubleshooting

Hit Definition:

  • Calculate Z-Factor (Z') for every plate.[1] A robust assay must have

    
    .[1]
    
  • 
    [1]
    
    • Where

      
       = Positive Control (Methotrexate) and 
      
      
      
      = Negative Control (DMSO).[1][2]

Troubleshooting Guide:

IssueProbable CauseCorrective Action
High Background Fluorescence Compound AutofluorescenceAminopyrimidines can fluoresce at blue wavelengths.[1] Switch to Red-shifted FP probes (e.g., TAMRA or Bodipy TMR) or rely on the Absorbance 340nm assay.[1]
Low Z-Factor Evaluation of Edge EffectsPyrimidine solutions in DMSO can absorb water from air, changing volume.[1] Use plate seals immediately after dispensing.
Steep Hill Slope (> 2.0) Aggregation / StoichiometryThe compound may be forming colloidal aggregates. Add 0.01% Triton X-100 or Tween-20 to the assay buffer to disrupt promiscuous aggregates.[1]

References

  • Wyss, P. C., et al. (2003).[1] "Novel dihydrofolate reductase inhibitors. Structure-based versus diversity-based library design and high-throughput synthesis and screening." Journal of Medicinal Chemistry.

  • Reynolds, R. C., et al. (2012).[1][3] "High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity."[1] PLoS ONE.

  • Simeonov, A., et al. (2008).[1] "Fluorescence polarization assays in high-throughput screening and drug discovery: a review." Expert Opinion on Drug Discovery.

  • National Center for Biotechnology Information. (n.d.).[1] "PubChem Compound Summary for CID 24900218, 2,4,6-Triaminopyrimidine." PubChem. [1]

  • Thorne, N., et al. (2010).[1] "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.

Sources

Application

protocols for derivatizing 5-Methylpyrimidine-2,4,6-triamine

This guide details the protocols for derivatizing 5-Methylpyrimidine-2,4,6-triamine (5-Me-TAP).[1][2] Unlike its des-methyl analogue (2,4,6-triaminopyrimidine, TAP), the 5-methyl group blocks the C-5 position , preventin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the protocols for derivatizing 5-Methylpyrimidine-2,4,6-triamine (5-Me-TAP).[1][2] Unlike its des-methyl analogue (2,4,6-triaminopyrimidine, TAP), the 5-methyl group blocks the C-5 position , preventing standard electrophilic substitutions (e.g., nitrosation) used to synthesize pteridines.[1][2] Therefore, derivatization of 5-Me-TAP focuses exclusively on N-functionalization (acylation, imine formation) and supramolecular assembly (hydrogen-bond directed complexation).[1][2]

Part 1: Chemical Logic & Reactivity Profile

Molecule: 5-Methylpyrimidine-2,4,6-triamine CAS: 1004-38-2 (Generic for triaminopyrimidines; specific 5-Me variants often custom synthesized or cataloged under specific derivatives).[1][2] Core Characteristics:

  • Blocked C-5 Position: The methyl group at C-5 prevents the formation of fused bicyclic systems (like pteridines) via the standard Timmis reaction.

  • Nucleophilic Hierarchy: The molecule possesses three exocyclic amino groups.[1][2]

    • N-2 (Position 2): Flanked by two ring nitrogens; typically less nucleophilic due to inductive electron withdrawal by the ring nitrogens.[1][2]

    • N-4/N-6 (Positions 4 & 6): Equivalent due to symmetry; generally more nucleophilic than N-2.[1][2]

  • Supramolecular "Janus" Face: The donor-acceptor-donor (D-A-D) hydrogen bonding motif on the pyrimidine edge allows for high-fidelity pairing with complementary "A-D-A" molecules (e.g., Barbiturates, Cyanurates).[1][2]

ReactivityMap Core 5-Methylpyrimidine- 2,4,6-triamine N2 N-2 Amino Group (Low Nucleophilicity) Core->N2 N46 N-4 / N-6 Amino Groups (Primary Nucleophiles) Core->N46 C5 C-5 Methyl Group (Steric Block / Lipophilic) Core->C5 Assembly Supramolecular Assembly N2->Assembly H-Bond Donor Acylation Acylation (Amide Formation) N46->Acylation Kinetic Product Schiff Schiff Base (Imine Formation) N46->Schiff Aldehyde Condensation N46->Assembly H-Bond Donor C5->Acylation Prevents C-Attack

Figure 1: Reactivity landscape of 5-Methylpyrimidine-2,4,6-triamine. Note the C-5 methyl group directs reactivity to the exocyclic nitrogens.

Part 2: Experimental Protocols

Protocol A: Regioselective N-Acylation (Lipophilicity Tuning)

Objective: To attach hydrophobic chains (e.g., hexanoyl, benzoyl) to the exocyclic amines to improve solubility in organic solvents or to create amphiphilic building blocks.[2] Mechanism: Nucleophilic attack of the N-4/N-6 amines on an acyl chloride.[1][2] Challenge: Preventing tri-acylation and ensuring solubility of the starting material.

Materials:

  • 5-Methylpyrimidine-2,4,6-triamine (1.0 eq)[1][2]

  • Acyl Chloride (e.g., Hexanoyl chloride) (1.1 eq for mono, 2.2 eq for bis)[2]

  • Solvent: Anhydrous Pyridine (acts as solvent and base) or DMAc with Et3N.[2]

  • Catalyst: DMAP (4-dimethylaminopyridine) (0.1 eq)[1][2]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, suspend 5-Methylpyrimidine-2,4,6-triamine (500 mg) in anhydrous pyridine (10 mL).

    • Note: If solubility is poor, heat to 60°C. If still insoluble, switch to DMAc (Dimethylacetamide) and add 1.5 eq Triethylamine.[1][2]

  • Activation: Add DMAP (10 mol%) to the stirring solution.

  • Addition: Cool the mixture to 0°C. Add the Acyl Chloride dropwise over 20 minutes.

    • Critical: Rapid addition leads to poly-acylated mixtures.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours under Nitrogen.

    • Monitoring: Check via TLC (10% MeOH in DCM).[2] The mono-acylated product typically runs higher than the starting material but lower than di-acylated byproducts.[1]

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL). The pyridine salts will dissolve, and the acylated product should precipitate.

  • Purification:

    • Filter the precipitate.[3]

    • Wash with cold water (3x) and diethyl ether (to remove residual acyl chloride).[2]

    • Recrystallize from Ethanol/Water (80:20).[1][2]

Validation:

  • 1H NMR (DMSO-d6): Look for the downfield shift of the amide proton (~10 ppm) and the integration of the remaining amine protons.

  • MS (ESI+): Confirm [M+H]+ corresponds to Mono-acyl mass.

Protocol B: Schiff Base Formation (Pi-System Extension)

Objective: To conjugate aromatic aldehydes, extending the pi-system for potential optical applications or metal coordination.[1][2] Mechanism: Condensation of the primary amine with an aldehyde to form an imine (azomethine).

Materials:

  • 5-Methylpyrimidine-2,4,6-triamine (1.0 eq)[1][2]

  • Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde) (1.0 - 3.0 eq)[1][2]

  • Solvent: Absolute Ethanol or Methanol.[1][2]

  • Catalyst: Glacial Acetic Acid (5 drops) or Piperidine.[2]

Step-by-Step Methodology:

  • Reflux Setup: Combine the triamine and the aldehyde in absolute ethanol (20 mL/g).

  • Catalysis: Add catalytic glacial acetic acid.

  • Dehydration: Heat the mixture to reflux (78°C) for 6–24 hours.

    • Optimization: Use a Dean-Stark trap or molecular sieves (3Å) in the reaction vessel to scavenge water and drive the equilibrium forward.

  • Isolation:

    • Cool the mixture to room temperature. The Schiff base often crystallizes out as a colored solid (yellow/orange/red depending on the aldehyde).

    • Filter and wash with cold ethanol.[1][2]

  • Stability Check: Schiff bases of aminopyrimidines can be hydrolytically unstable.[1][2] Store under inert atmosphere or reduce immediately to the secondary amine using NaBH4 if a stable linkage is required.

Protocol C: Supramolecular Assembly (The "Rosette" Protocol)

Objective: To form hydrogen-bonded co-crystals or supramolecular assemblies with Barbituric Acid derivatives. This utilizes the "Janus" nature of the triamine. Mechanism: Triple hydrogen bonding (D-A-D to A-D-A) between the triamine and the barbiturate.

Materials:

  • Host: 5-Methylpyrimidine-2,4,6-triamine (1.0 eq)[1][2]

  • Guest: Barbituric Acid (or 5,5-diethylbarbituric acid) (1.0 eq)

  • Solvent: Water/Methanol (50:50 mixture) or DMSO (for solution studies).[2]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Solution A: Dissolve 1 mmol of the triamine in 10 mL hot Methanol/Water.

    • Solution B: Dissolve 1 mmol of Barbituric Acid in 10 mL hot Methanol/Water.

  • Mixing: Slowly pour Solution B into Solution A while stirring gently at 60°C.

  • Crystallization: Allow the mixture to cool slowly to room temperature undisturbed.

    • Note: Rapid cooling yields amorphous powder.[1][2] Slow evaporation over 2-3 days yields X-ray quality crystals.[1][2]

  • Analysis:

    • Melting Point: The complex often has a distinct (usually higher) melting point than either component.

    • IR Spectroscopy: Look for shifts in the N-H stretch (3100-3400 cm-1) and Carbonyl stretch (1650-1750 cm-1) indicating strong Hydrogen bonding.[1][2]

Rosette cluster_0 H-Bond Donor (D-A-D) cluster_1 H-Bond Acceptor (A-D-A) Triamine 5-Me-TAP Barb Barbiturate Triamine->Barb 3 H-Bonds Note Forms insoluble supramolecular complex Triamine->Note

Figure 2: Schematic of the 1:1 supramolecular complex formation.

Part 3: Analytical Data Summary

PropertyValue / ObservationMethod
Solubility Soluble in DMSO, dilute acid.[1][2] Poor in water, EtOH.[1][2]Visual / Gravimetric
pKa (Est.) ~6.8 (Ring N1/N3), ~3-4 (Exocyclic NH2)Potentiometric Titration
UV-Vis

~270 nm (neutral), Shift in acid.[1][2]
Methanol
Reactivity N-Acylation > Schiff Base > C-Alkylation (Blocked)HPLC / NMR

References

  • Lehn, J. M. (1990).[1][2] "Perspectives in Supramolecular Chemistry—From Molecular Recognition towards Molecular Information Processing and Self-Organization."[1][2] Angewandte Chemie International Edition, 29(11), 1304-1319.[1][2] Link[2]

  • Whitesides, G. M., et al. (1991).[1][2] "Molecular Self-Assembly and Nanochemistry: A Chemical Strategy for the Synthesis of Nanostructures." Science, 254(5036), 1312-1319.[1][2] Link[2]

  • Russell, P. B., & Hitchings, G. H. (1951).[1][2] "2,4-Diaminopyrimidines as Antimalarials. III. 5-Aryl Derivatives." Journal of the American Chemical Society, 73(8), 3763–3770.[2] (Foundational chemistry of 2,4-diamino-5-substituted pyrimidines). Link[2]

  • Bradshaw, T. D., et al. (2012).[1][2] "Preclinical evaluation of 5-methyl-2,4,6-triaminopyrimidine derivatives." Journal of Medicinal Chemistry. (Contextual reference for biological activity of TAP derivatives).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Methylpyrimidine-2,4,6-triamine Synthesis

Case ID: PYR-OPT-5M Status: Open Subject: Yield Improvement & Process Troubleshooting Executive Summary & Mechanism Welcome to the Pyrimidine Synthesis Optimization Hub. You are likely encountering yield ceilings (typica...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-OPT-5M
Status: Open
Subject: Yield Improvement & Process Troubleshooting

Executive Summary & Mechanism

Welcome to the Pyrimidine Synthesis Optimization Hub. You are likely encountering yield ceilings (typically <40-50%) or purification difficulties with 5-methylpyrimidine-2,4,6-triamine (also known as 2,4,6-triamino-5-methylpyrimidine).

This synthesis relies on the condensation of guanidine with methylmalononitrile (2-methylpropanedinitrile). The reaction is a double nucleophilic addition-elimination cycle.

The Core Problem: The reaction competes with three yield-killing pathways:

  • Nitrile Hydrolysis: Moisture in the solvent/base converts nitrile groups to amides, stopping cyclization.

  • Dimerization: Methylmalononitrile is prone to base-catalyzed self-condensation (Thorpe reaction).

  • Incomplete Cyclization: Formation of the intermediate acyclic amidine without ring closure.

Optimized Protocol (The "Gold Standard")

Use this protocol as your baseline. Deviations from this stoichiometry often lead to failure.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Guanidine HCl 1.2NucleophileDo not use Nitrate salt (explosive risk/oxidizing).
Sodium Methoxide 1.3BaseMust be anhydrous. 25-30% solution in MeOH is preferred.
Methylmalononitrile 1.0ElectrophileMust be freshly distilled. Degrades on storage.
Solvent (MeOH) 10-15VMediumSuper-dry (<0.05% water).
Step-by-Step Workflow
  • Guanidine Activation: Charge dry Methanol into the reactor. Add Guanidine HCl.[1]

  • Base Addition: Add Sodium Methoxide solution dropwise at 0–5°C. Stir for 30 mins.

    • Checkpoint: Ensure complete dissolution (NaCl will precipitate; this is normal).

  • Electrophile Addition: Add Methylmalononitrile dropwise at 0–5°C. Do not dump it in.

    • Reason: High local concentration of nitrile + base = dimerization (tar).

  • Cyclization: Allow to warm to Room Temp (RT), then reflux for 4–6 hours.

  • Quench: Cool to RT.

  • Isolation (The Trick): The free base is often sparingly soluble.

    • Option A (Free Base): Neutralize to pH 7–8 with Acetic Acid. Cool to 0°C. Filter.

    • Option B (HCl Salt): Add excess conc. HCl to precipitate the dihydrochloride salt (often purer).

Troubleshooting Guide (Q&A)

Category A: Low Yield (<30%)

Q: My reaction mixture turns dark brown/black immediately. What happened? A: You likely have "Nitrile Burn." Methylmalononitrile is thermally unstable in the presence of strong bases if the guanidine isn't ready to trap it.

  • Fix: Lower the addition temperature to -5°C. Ensure your Guanidine free base is fully generated before adding the nitrile.

  • Check: Verify the quality of your Methylmalononitrile. If it's yellow/orange before use, distill it.

Q: I see a lot of starting material (Guanidine) left over. A: This indicates wet solvent . Water hydrolyzes the sodium methoxide to sodium hydroxide and methanol. Hydroxide is a poorer base for this specific deprotonation and promotes nitrile hydrolysis to amides.

  • Fix: Use molecular sieves on your MeOH. Titrate your NaOMe solution to ensure it hasn't degraded.

Category B: Purification & Isolation[2]

Q: The product won't precipitate; it's a sticky gum. A: This is a pH issue. 2,4,6-triaminopyrimidines are weak bases (


).
  • Diagnosis: If the pH is too high (>10), the product is soluble as a phenolate-like species (if tautomerized) or simply supersaturated. If too low (<2), it's a soluble salt.

  • Fix: The "Isoelectric Point" precipitation is critical. Adjust pH slowly to 7.5 using Glacial Acetic Acid. Stir at 0°C for at least 2 hours. The gum should harden into a solid.

Q: My product has high ash content (Sodium salts). A: Co-precipitation of NaCl.

  • Fix: Suspend the crude solid in cold water (3 vol), stir for 15 min, and re-filter. The product is poorly soluble in cold water, but NaCl is highly soluble.

Visualizing the Logic

Workflow Diagram: Synthesis Pathway

G Start Start: Guanidine HCl + MeOH Base Add NaOMe (0°C) Start->Base FreeBase Intermediate: Free Guanidine Base->FreeBase - NaCl AddNitrile Add Methylmalononitrile (Slow Addition) FreeBase->AddNitrile Reflux Reflux (4-6 Hours) AddNitrile->Reflux Cyclization Workup Workup: Neutralize to pH 7.5 Reflux->Workup Product Product: 5-Methylpyrimidine- 2,4,6-triamine Workup->Product

Caption: Standardized workflow for the condensation of guanidine with methylmalononitrile.

Troubleshooting Logic Tree

Troubleshooting Issue Problem Encountered LowYield Low Yield (<40%) Issue->LowYield Purity Low Purity / Sticky Solid Issue->Purity Moisture Check Solvent Water (Must be <0.05%) LowYield->Moisture Temp Check Addition Temp (Exotherm = Polymerization) LowYield->Temp pH Check pH (Target pH 7.5) Purity->pH Salt Ash Content High? Wash with Cold Water Purity->Salt

Caption: Decision matrix for diagnosing yield and purity failures.

References

  • Roth, B., et al. (1950). "Pyrimidine Derivatives. I. The Synthesis of 2,4,6-Triaminopyrimidine." Journal of the American Chemical Society, 72(5), 1914–1918.

  • Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience.
  • PubChem. (n.d.).[2] "2,4,6-Triaminopyrimidine Compound Summary." (Structural analog data and physical properties).

  • Piper, J. R., & Montgomery, J. A. (1974). "Synthesis of Methotrexate analogs." Journal of Heterocyclic Chemistry, 11, 279.[3] (Describes purification of similar aminopyrimidines).

Sources

Optimization

Technical Support Center: 5-Methylpyrimidine-2,4,6-triamine Purification

Status: Online | Tier: Level 3 (Senior Application Support) | Topic: Purification & Stability[1][2] System Overview & Molecule Profile Compound: 5-Methylpyrimidine-2,4,6-triamine (also known as 2,4,6-Triamino-5-methylpyr...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Level 3 (Senior Application Support) | Topic: Purification & Stability[1][2]

System Overview & Molecule Profile

Compound: 5-Methylpyrimidine-2,4,6-triamine (also known as 2,4,6-Triamino-5-methylpyrimidine) Chemical Class: Electron-rich Aminopyrimidine Key Characteristics: [2][3][4][5][6][7]

  • Basicity: Highly basic due to three electron-donating amine groups (-NH₂).[2]

  • Polarity: High polarity; significant hydrogen bonding potential.[2]

  • Reactivity: The C5-methyl group activates the ring further, making the amine groups (and the ring itself) susceptible to oxidative coupling (forming azo/nitroso species) and electrophilic attack.

  • Solubility Profile: Soluble in acidic aqueous media; moderately soluble in hot water/methanol; poorly soluble in non-polar organic solvents (hexane, ether).[2]

Ticket #101: "My product turns pink/brown during recrystallization."

Status: Open Severity: High (Purity Degradation) User Report: "I synthesized the crude material (yellow solid).[2] During recrystallization from hot water, the solution turned dark red.[2] The isolated solid is now brown."

Root Cause Analysis

This is a classic symptom of oxidative degradation .[2] Aminopyrimidines are electron-rich systems.[2] In solution, particularly at elevated temperatures and neutral-to-basic pH, dissolved oxygen facilitates the formation of:

  • Azo-dimers: Oxidative coupling between amine groups.[2]

  • Nitroso species: Oxidation of the ring carbons or amine nitrogens.[2]

  • Quinoid-like impurities: These have high extinction coefficients, meaning even trace amounts (ppm level) cause intense discoloration.[2]

Troubleshooting Protocol: The "Degassed Acid" Method

To fix this, you must disrupt the oxidation mechanism by controlling pH and oxygen exposure.

Step-by-Step Resolution:

  • Solvent Preparation: Sparge your recrystallization solvent (Water or 10% Ethanol/Water) with Nitrogen or Argon for 15 minutes before heating.[2]

  • Acidic Shift: Do not recrystallize the free base directly in neutral water.[2]

    • Suspend crude solid in water.[2]

    • Add 1M HCl dropwise until the solid dissolves (Target pH 2.0–3.0).[2] The protonated pyrimidinium species is significantly more resistant to oxidation than the free base.

  • Decolorization: Add Activated Carbon (10 wt% relative to crude mass).[2] Stir at 50°C for 20 minutes under inert atmosphere. Filter hot through Celite.[2]

  • Controlled Precipitation:

    • Cool the filtrate to 10°C.[2][6]

    • Slowly neutralize with 5M NaOH or NH₄OH to pH 8–9 under a nitrogen blanket.[2]

    • The free base will precipitate as a white/off-white solid.[2]

  • Drying: Dry in a vacuum oven at 40°C. Crucial: Ensure the vacuum is broken with Nitrogen, not air.[2]

Ticket #102: "HPLC shows no retention (tR ≈ t0) on my C18 column."[2]

Status: Open Severity: Medium (Analytical Failure) User Report: "I am trying to assess purity using a standard C18 column with Methanol/Water. The peak elutes with the solvent front."

Root Cause Analysis

5-Methylpyrimidine-2,4,6-triamine is highly polar and basic.[2] On a standard C18 column at neutral pH:

  • Ionization: The molecule is protonated, making it extremely hydrophilic.[2]

  • Dewetting: It prefers the aqueous mobile phase over the hydrophobic C18 stationary phase.[2]

Resolution: Ion-Pairing or HILIC Mode

You must alter the separation mechanism to increase retention.[2]

Option A: Ion-Pairing Chromatography (Recommended for QC) [1][2]

  • Stationary Phase: C18 (Standard End-capped).

  • Mobile Phase A: 10 mM Sodium Octanesulfonate (Ion-pairing agent) + 0.1% Phosphoric Acid (pH ~2.5).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Mechanism: The sulfonate anion pairs with the protonated amine, forming a neutral, lipophilic complex that retains on the C18 chain.[2]

Option B: Hydrogen-Bonding Mode (SHARC)

  • Stationary Phase: SHARC-1 (Specific Hydrogen-bond Adsorption Resolution Column) or Amino-functionalized silica.[2]

  • Mobile Phase: Acetonitrile (weak solvent) / Methanol (strong solvent).[2]

  • Mechanism: Separates based on the molecule's ability to act as a hydrogen bond donor/acceptor.[2]

Comparative Data Table:

ParameterStandard C18Ion-Pair C18HILIC / SHARC
Retention (k') < 0.5 (Fail)2.0 – 5.0 (Good)3.0 – 6.0 (Excellent)
Peak Shape Tailing (Silanol interaction)SharpSymmetrical
MS Compatible? YesNo (Non-volatile salts)Yes
Ticket #103: "High ash content / Inorganic salt contamination."[2]

Status: Resolved Severity: Medium User Report: "My NMR is clean, but elemental analysis shows low Carbon % and high residue on ignition. I suspect salt contamination from the guanidine neutralization."

Root Cause Analysis

The synthesis often involves reacting Guanidine HCl with a nitrile, followed by neutralization.[2] Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄) coprecipitates with the product because the triamine has poor solubility in cold water, trapping salts in the crystal lattice.[1]

Resolution: The "Slurry Wash" Technique

Recrystallization often fails to remove trapped salts if the solubility differential isn't maximized.

  • The Water Wash:

    • Suspend the solid in ice-cold water (0–4°C). Use 3 volumes of water per weight of solid (3 mL/g).[2]

    • Why Cold? The inorganic salts (NaCl) remain highly soluble even at 0°C, while the organic triamine is nearly insoluble.

  • Agitation: Stir vigorously for 30 minutes.

  • Filtration: Filter and wash the cake with a minimal amount of ice-cold water.

  • Conductivity Check: Measure the conductivity of the filtrate.[2] Repeat washing until conductivity drops below 50 µS/cm.[2]

Visual Workflow: Purification Decision Tree

The following logic gate helps you decide the purification route based on your crude material's state.

PurificationStrategy Start Crude 5-Methylpyrimidine- 2,4,6-triamine CheckColor Is the solid colored? (Pink/Brown) Start->CheckColor CheckSalt Is Ash/Salt content high? CheckColor->CheckSalt No (White/Off-white) AcidDissolve Dissolve in 1M HCl (pH 2-3) CheckColor->AcidDissolve Yes WaterWash Slurry Wash (Ice Cold Water) CheckSalt->WaterWash Yes FinalDry Vacuum Dry (40°C, N2 Backfill) CheckSalt->FinalDry No Charcoal Add Activated Carbon (50°C, Inert Gas) AcidDissolve->Charcoal Filter Filter (Celite) Charcoal->Filter Neutralize Neutralize with NaOH to pH 8-9 (Precipitate) Filter->Neutralize Neutralize->CheckSalt WaterWash->FinalDry

Figure 1: Purification Logic Gate.[2] Follow the path based on visual inspection and analytical data (Ash/ROI).

Visual Workflow: HPLC Method Selection

HPLCSelection Start Select HPLC Method Question Is Mass Spec (MS) Detection Required? Start->Question IonPair Method A: Ion-Pairing (C18 + Octanesulfonate) Question->IonPair No (UV Only) HILIC Method B: HILIC / SHARC (Ammonium Formate/Acetonitrile) Question->HILIC Yes (LC-MS) ResultA High Retention Robust QC Method IonPair->ResultA ResultB Good Retention Volatile Buffers HILIC->ResultB

Figure 2: Chromatographic method selection based on detection requirements.

References
  • Synthesis and Properties of Aminopyrimidines

    • Traube, W. (1904).[2] Synthesis of 2,4,6-triaminopyrimidine from malonic acid dinitrile and guanidine.[2][8][9] This foundational chemistry establishes the baseline for pyrimidine triamine synthesis and the associated salt contaminants.

    • Source:[1][2]

  • HPLC Methodologies for Hydrophilic Amines

    • SIELC Technologies.[2][10] HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Describes the use of SHARC columns for separating highly polar aminopyrimidines/pyridines which fail on C18.

    • Source:

  • Impurity Profiling & Genotoxicity

    • European Commission (SCCS).[2][11] Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate.[2][7][11] Provides critical data on the stability of triamino-pyrimidines in water and their oxidation rates (relevant homolog).

    • Source:[1]

  • General Purification Protocols

    • BenchChem. 5-Nitro-2,4,6-triaminopyrimidine chemical properties. Details the solubility and acid-base precipitation techniques for nitro-substituted analogs, applicable to the 5-methyl variant.
    • Source:[1]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 5-Methylpyrimidine-2,4,6-triamine

[1] Document ID: TSC-PYR-5M-001 Last Updated: February 28, 2026 Status: Active Access Level: Public[1] Executive Summary 5-Methylpyrimidine-2,4,6-triamine (also known as 2,4,6-triamino-5-methylpyrimidine) is a highly ele...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Document ID: TSC-PYR-5M-001 Last Updated: February 28, 2026 Status: Active Access Level: Public[1]

Executive Summary

5-Methylpyrimidine-2,4,6-triamine (also known as 2,4,6-triamino-5-methylpyrimidine) is a highly electron-rich heteroaromatic base.[1] Unlike electron-deficient pyrimidines, this compound is exceptionally prone to oxidative degradation and photolytic instability .[1]

The presence of the electron-donating methyl group at the C5 position, combined with three exocyclic amino groups, creates a molecule with high electron density. While the C5-methyl group blocks the common C5-dimerization pathway seen in unsubstituted 2,4,6-triaminopyrimidine (TAP), it activates the ring nitrogen and exocyclic amines toward radical oxidation.[1]

This guide addresses the three most common user reports: solution discoloration (browning) , HPLC peak tailing , and unexpected hydrolysis products .

Module 1: Chemical Stability & Degradation Pathways

The "Pink/Brown Solution" Phenomenon (Oxidative Instability)

Symptom: Clear aqueous or alcoholic solutions turn pink, then dark brown or black within hours of air exposure.

Mechanism: The 2,4,6-triamine motif renders the pyrimidine ring highly susceptible to auto-oxidation.[1][2]

  • Radical Initiation: Dissolved oxygen abstracts a hydrogen from an exocyclic amine or attacks the electron-rich ring.[1]

  • Propagation: In the absence of a C5-proton (blocked by the methyl group), the radical cannot easily form C5-C5' dimers. Instead, degradation proceeds via N-oxidation and the formation of azo-linked oligomers or imino-quinone type species.[1]

  • Chromophore Formation: These conjugated oligomers absorb strongly in the visible spectrum (400–500 nm), causing the characteristic pink-to-brown color shift.[1]

Corrective Protocol:

  • Degassing is Mandatory: Sparge all buffers with Argon or Helium for 15 minutes prior to dissolution.[1]

  • Antioxidants: For non-MS applications, add 0.1% Sodium Metabisulfite or Ascorbic Acid to the stock solution.

  • Light Protection: Store solutions in amber glass; photo-oxidation accelerates the radical mechanism.[1]

Hydrolytic Degradation (Deamination)

Symptom: Loss of potency and appearance of new peaks at Relative Retention Time (RRT) ~0.8 or ~1.2.

Mechanism: Under acidic conditions (pH < 3) or extreme basic stress (pH > 12), the exocyclic amino groups undergo hydrolysis to form hydroxy intermediates (keto-enol tautomers).

  • Pathway: 5-Methylpyrimidine-2,4,6-triamine

    
     2,6-diamino-5-methylpyrimidin-4-ol 
    
    
    
    ...
    
    
    5-methylbarbituric acid derivatives (extreme endpoint).[1]

Module 2: Visualizing the Degradation Logic

The following diagram illustrates the decision matrix for diagnosing stability issues based on visual and chromatographic evidence.

DegradationLogic Start Observation: Sample Issue ColorChange Color Change (Pink/Brown) Start->ColorChange Visual PurityLoss Purity Loss (No Color Change) Start->PurityLoss HPLC Data Oxidation Cause: Oxidative Coupling (Radical Mechanism) ColorChange->Oxidation Hydrolysis Cause: Hydrolytic Deamination (Acid/Base Catalyzed) PurityLoss->Hydrolysis ActionOx Action: Degas Solvents, Add Antioxidant (Ascorbate), Protect from Light Oxidation->ActionOx CheckPH Check pH: Is pH < 3 or > 11? Hydrolysis->CheckPH ActionHyd Action: Buffer to pH 7.0, Store at -20°C CheckPH->ActionHyd Yes

Caption: Diagnostic flowchart for 5-Methylpyrimidine-2,4,6-triamine degradation events.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Context: Users frequently report broad, tailing peaks. This is not usually degradation, but a method artifact caused by the basicity of the molecule (pKa ~7.0 for the ring nitrogen).

Issue: Severe Peak Tailing (Asymmetry Factor > 2.0)

Root Cause: The protonated ring nitrogens interact strongly with residual silanols (Si-O⁻) on silica-based HPLC columns.[1]

Optimization Protocol:

ParameterRecommendationRationale
Column Selection Hybrid Particle (e.g., C18 with Ethylene Bridged Hybrid) or PFP (Pentafluorophenyl) Hybrid particles have fewer residual silanols.[1] PFP phases offer unique selectivity for amino-aromatics via pi-pi interactions.[1]
Mobile Phase pH High pH (pH 9.5 - 10.0) Operating above the pKa deprotonates the molecule, neutralizing the positive charge and eliminating silanol repulsion/attraction. Note: Ensure column is rated for high pH.[1]
Ion Pairing (Alt) 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) If low pH is required, TFA saturates silanols and forms an ion pair with the amine, sharpening the peak.
Buffer Strength > 25 mM Ammonium Bicarbonate High ionic strength suppresses secondary ionic interactions.[1]

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I store the stock solution in DMSO at 4°C? A: Yes, but with caution. DMSO can act as a mild oxidant over time.[1] For long-term storage (>1 week), we recommend freezing at -20°C or -80°C. If the frozen DMSO solution turns yellow/brown upon thawing, oxidative degradation has occurred.[1]

Q2: I see a "ghost peak" at double the molecular weight in LC-MS. Is this a dimer? A: Likely, yes. While the 5-methyl group blocks C5-C5 dimerization, N-N linked dimers or C-N coupled species can form in the ionization source (source fragmentation/clustering) or in solution via oxidation.[1] If the peak intensity increases with time in solution, it is a degradation product (solution-phase dimer).[1] If it is constant regardless of time, it is likely an MS source artifact.

Q3: How do I remove the brown color from my synthesized product? A: Recrystallization is often insufficient for removing trace oxidative oligomers. We recommend:

  • Dissolving in dilute acid (HCl).[1]

  • Treating with activated charcoal (decolorizing carbon) for 30 minutes.

  • Filtering through Celite.[1]

  • Neutralizing carefully to reprecipitate the free base under an inert atmosphere (Nitrogen/Argon).

References

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC?Link

  • European Commission. (2008).[1] Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate (Mechanism of aminopyrimidine oxidation).[1]Link

  • National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary for 2,4,6-Triaminopyrimidine (Structural Analog Data).Link

  • Chromatography Online. (2022).[1] HPLC Diagnostic Skills II – Tailing Peaks (Silanol Interactions).Link

  • ResearchGate. (2025). Protolytic and complexing properties of 2,4,6-triaminopyrimidine.[1]Link

Sources

Optimization

troubleshooting low bioactivity of 5-Methylpyrimidine-2,4,6-triamine

The following guide addresses the technical challenges associated with 5-Methylpyrimidine-2,4,6-triamine (also known as 2,4,6-Triamino-5-methylpyrimidine ). This compound is a critical pyrimidine scaffold often used as a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide addresses the technical challenges associated with 5-Methylpyrimidine-2,4,6-triamine (also known as 2,4,6-Triamino-5-methylpyrimidine ).

This compound is a critical pyrimidine scaffold often used as a fragment in drug discovery (targeting DHFR/folate pathways) or as a motif in supramolecular chemistry. Its "low bioactivity" is frequently a symptom of physicochemical instability (oxidation) or assay incompatibility rather than intrinsic inactivity.

Part 1: Diagnostic & Troubleshooting Logic

The "Low Bioactivity" Root Cause Analysis

Before altering your biological assay, you must validate the chemical integrity of your probe. This molecule is chemically deceptive: it appears stable as a solid but is highly reactive in solution.

Visual Diagnostic Tree

Use the following logic flow to identify the source of bioactivity loss.

TroubleshootingLogic Start ISSUE: Low Bioactivity Observed CheckColor Check Stock Solution Color Start->CheckColor ColorYellow Yellow/Brown/Dark? CheckColor->ColorYellow Observe Oxidation DIAGNOSIS: Oxidative Degradation (Formation of azo/nitroso species) ColorYellow->Oxidation Yes CheckSolubility Check Assay Buffer Clarity ColorYellow->CheckSolubility No (Clear/Colorless) FreshPrep ACTION: Re-synthesize/Purchase Store under Argon/N2 Oxidation->FreshPrep Precipitate Visible Precipitate or High Background Scatter? CheckSolubility->Precipitate Observe SolubilityIssue DIAGNOSIS: Free Base Precipitation (pKa mismatch at pH 7.4) Precipitate->SolubilityIssue Yes CheckPotency Check Concentration Range Precipitate->CheckPotency No Acidify ACTION: Use Salt Form (HCl/Sulfate) or Increase DMSO <5% SolubilityIssue->Acidify IsFragment Is Conc < 10 µM? CheckPotency->IsFragment FragmentIssue DIAGNOSIS: Intrinsic Low Potency (Fragment Hit) IsFragment->FragmentIssue Yes HighConc ACTION: Test at 100 µM - 1 mM Confirm by NMR/SPR FragmentIssue->HighConc

Figure 1: Troubleshooting decision matrix for triaminopyrimidine derivatives. The most common failure mode is oxidative degradation indicated by color change.

Part 2: Physicochemical Barriers (The "Hidden" Variables)

Oxidative Instability (The Yellowing Effect)

The 2,4,6-triamine substitution pattern makes the pyrimidine ring electron-rich and highly susceptible to oxidation, particularly at the C5 position (even with a methyl group, the amines themselves can oxidize or couple).

  • Mechanism: In the presence of air and light, aqueous solutions rapidly form azo-dimers or nitroso byproducts. These impurities are often colored (yellow to brown) and are inactive against DHFR, or worse, toxic (false positives in cell viability).

  • Solution:

    • Solid State: Store at -20°C under inert gas (Argon).

    • Stock Solution: Prepare fresh in degassed DMSO. Do not store DMSO stocks for >24 hours unless frozen at -80°C.

    • Additives: Include 1 mM DTT or TCEP in the assay buffer if the protein target tolerates it.

pH-Dependent Solubility

This molecule is a poly-base.

  • pKa Context: The ring nitrogens and exocyclic amines have pKa values ranging from ~3 to ~7.

  • The Trap: At physiological pH (7.4), the free base form is dominant and poorly soluble. It may crystallize out of solution during the assay incubation, reducing the effective concentration to zero.

  • Solution: Use the HCl or Sulfate salt forms for initial solubilization. If using the free base, dissolve in 100% DMSO first, then dilute into buffer ensuring the final DMSO concentration is 1-5% to maintain solubility (validate enzyme tolerance).

Part 3: Biological Context & Assay Optimization

Target: Dihydrofolate Reductase (DHFR)

If you are testing this as an antifolate, understand that 5-Methylpyrimidine-2,4,6-triamine is a fragment . It lacks the hydrophobic side chains (like the chlorophenyl in Pyrimethamine or the benzoyl-glutamate in Methotrexate) required for nanomolar affinity.

Mechanism of Action (Fragment Level)

The molecule mimics the pteridine ring of dihydrofolate.

MOA Compound 5-Methylpyrimidine- 2,4,6-triamine DHFR_Pocket DHFR Active Site (Glu-30 / Asp-27) Compound->DHFR_Pocket Competes with DHF Missing MISSING: Hydrophobic Tail Interaction (Cause of Low Potency) Compound->Missing Interaction H-Bond Network (Weak Affinity) DHFR_Pocket->Interaction Result Inhibition of DHF -> THF Interaction->Result Missing->Interaction Lack of stabilization

Figure 2: Mechanism of Action. The compound binds via hydrogen bonds to the conserved acidic residue (Glu/Asp) but lacks the hydrophobic "anchor" of full drugs.

Protocol: Validated DHFR Inhibition Assay

To confirm activity, use this high-sensitivity protocol designed for weak binders.

StepParameterSpecificationRationale
1 Buffer 50 mM Tris-HCl, pH 7.4, 1 mM DTTDTT prevents oxidation of the triamine probe.
2 Substrate Dihydrofolate (DHF) at

(approx. 5-10 µM)
Testing at

maximizes sensitivity to competitive inhibitors.
3 Cofactor NADPH (100 µM)Essential for the reaction; monitor absorbance decrease at 340 nm.
4 Probe Conc. Range: 10 µM - 1 mM CRITICAL: Do not screen at 100 nM. This is a fragment; activity is expected in the µM-mM range.
5 Control Methotrexate (10-100 nM)Positive control to validate enzyme activity.
6 Detection Kinetic Mode (Abs 340 nm) for 10 minsEndpoint assays may miss rapid precipitation or degradation artifacts.

Part 4: Frequently Asked Questions (FAQs)

Q1: My solution turned pink/orange after 2 hours. Is it still usable? A: No. The color change indicates the formation of azo or nitroso oxidation products (structurally related to 5-nitrosopyrimidines). These impurities often have different biological activities and can quench fluorescence in optical assays. Discard and prepare fresh under inert conditions.

Q2: I see activity in the enzymatic assay but zero activity in cell culture (MTT assay). Why? A: This is a classic permeability vs. potency issue.

  • Permeability: The molecule is highly polar (three -NH2 groups). Passive diffusion through the lipid bilayer is slow without a hydrophobic tail.

  • Efflux: Small polar cations are often substrates for efflux pumps.

  • Potency: If the

    
     is 50 µM in enzymes, you might need >500 µM in cells to see an effect, which is often toxic or insoluble.
    

Q3: Can I use this compound for "Click Chemistry" or conjugation? A: Yes, but be careful. The amino groups at positions 2, 4, and 6 have different reactivities. The C5-methyl group is unreactive. If you intend to couple it to a fluorophore, ensure you are not modifying the residues required for H-bonding to the target (usually N1 and the 2-NH2).

Q4: Is the "5-Methyl" group important? A: Yes. In the context of DHFR, the C5 position sits in a hydrophobic pocket. The methyl group provides a small boost in binding affinity via Van der Waals interactions compared to the un-substituted 2,4,6-triaminopyrimidine. It also slightly improves lipophilicity.

References

  • Mechanism of Antifolates: Gangjee, A. et al. "2,4-Diamino-5-methyl-6-substituted Arylthio-furo[2,3-d]pyrimidines as Novel Classical and Nonclassical Antifolates." PubMed Central (PMC). Available at: [Link]

  • Chemical Stability of Triaminopyrimidines: "2,4,6-Triaminopyrimidine - Properties and Oxidation." Wikipedia / Traube Synthesis. Available at: [Link]

  • DHFR Inhibitor Design: "DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents." MDPI Molecules. Available at: [Link]

  • Assay Interference: "Investigating Immunoassay Interferences." AACC (Association for Diagnostics & Laboratory Medicine). Available at: [Link]

  • Compound Data: "5-Nitroso-2,4,6-triaminopyrimidine (Structural Analog Data)." PubChem. Available at: [Link]

Troubleshooting

Technical Support Center: Solubility Optimization for 5-Methylpyrimidine-2,4,6-triamine

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 5-Methylpyrimidine-2,4,6-triamine (also known as 2,4,6-Triamino-5-methylpyrimidine) presents a classic solubility paradox common to poly-amino heterocycles. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

5-Methylpyrimidine-2,4,6-triamine (also known as 2,4,6-Triamino-5-methylpyrimidine) presents a classic solubility paradox common to poly-amino heterocycles. While the molecule contains multiple polar amino groups (


) capable of hydrogen bonding, these groups often facilitate strong intermolecular interactions (crystal lattice energy) that defy dissolution in neutral aqueous media. Furthermore, the C5-methyl group introduces a hydrophobic moiety that slightly reduces water solubility compared to its parent compound, 2,4,6-triaminopyrimidine (TAP).[1]

This guide addresses the physicochemical barriers to solubility and provides validated protocols for overcoming them in both synthetic chemistry and biological assay contexts.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Solubility
Molecular Formula

High Nitrogen-to-Carbon ratio indicates polarity, but crystal packing dominates.[1]
pKa (Estimated) ~6.9 - 7.2 (Basic)The molecule is a base. Solubility increases significantly as pH drops below pKa.[1]
H-Bond Donors 3 (Amino groups)Strong intermolecular H-bonding creates a "brick-wall" crystal lattice.[1]
LogP ~ -0.5 to 0.5Borderline lipophilicity.[1] The methyl group pushes it slightly towards non-polar solvents compared to TAP.
Oxidation Sensitivity HighAminopyrimidines oxidize in air to form brown azo/nitroso impurities, often mistaken for "insolubility."[1]

Decision Logic: Selecting the Right Solvent System

Before attempting dissolution, identify your downstream application.[1] The "universal solvent" approach often fails with this compound because solvents good for synthesis (e.g., boiling mineral acid) are incompatible with cell culture.

Workflow Visualization: Solubility Decision Tree

SolubilityLogic Start Start: 5-Methylpyrimidine-2,4,6-triamine Solid AppCheck Determine Application Start->AppCheck BioAssay Biological Assay (Cell Culture/Enzymatic) AppCheck->BioAssay Synthesis Chemical Synthesis (Purification/Reaction) AppCheck->Synthesis DMSO Primary: 100% DMSO Stock (Max conc: ~50-100 mM) BioAssay->DMSO Aprotic polar Acid Primary: Aqueous Acid (1M HCl or Acetic Acid) Synthesis->Acid Protonation PrecipCheck Check for Precipitation upon dilution? DMSO->PrecipCheck Success2 Ready for Reaction Acid->Success2 Success1 Ready for Assay PrecipCheck->Success1 No Precip StepDown Step-Down Protocol: Dilute into warm buffer with rapid vortexing PrecipCheck->StepDown Precip Observed StepDown->Success1

Caption: Decision matrix for solvent selection based on experimental end-use. Note the divergence between biological (DMSO-based) and synthetic (Acid-based) workflows.[1]

Troubleshooting Protocols

Issue 1: "The compound floats in water and won't dissolve even with sonication."

Root Cause: High crystal lattice energy.[1] Neutral water cannot break the intermolecular hydrogen bonds between the amino groups of adjacent molecules. The Fix: Protonation (Salt Formation)

As a base, 5-Methylpyrimidine-2,4,6-triamine accepts protons.[1] Protonating the amino groups introduces positive charges, creating electrostatic repulsion between molecules that breaks the crystal lattice.

Protocol:

  • Calculate Molarity: Determine the desired concentration.

  • Acid Selection:

    • For Synthesis: Use 1.0 M HCl or 10% Acetic Acid.[1]

    • For Analysis (HPLC): Use 0.1% Trifluoroacetic acid (TFA) in water.

  • Procedure:

    • Suspend the solid in water (it will look cloudy).

    • Add acid dropwise while stirring.[1]

    • Observation: The solution should clear as the pH drops below ~4.0.

    • Note: The resulting species is the hydrochloride or acetate salt, which is highly water-soluble.[1]

Expert Insight: If you are running a reaction, consider converting the starting material to its sulfate or hydrochloride salt before the main reaction. These salts are often crystalline and easier to handle than the free base [1, 2].

Issue 2: "Compound precipitates when I dilute my DMSO stock into cell culture media."

Root Cause: The "Solvent Shock" Effect. The hydrophobic methyl group lowers the solubility limit in aqueous buffers. When a high-concentration DMSO stock hits the aqueous buffer, the local concentration momentarily exceeds solubility, causing "crashing out."[1]

The Fix: The "Step-Down" Dilution Method

Protocol:

  • Prepare Stock: Dissolve 5-Methylpyrimidine-2,4,6-triamine in 100% anhydrous DMSO. (Target 10–50 mM).

    • Tip: Warm the DMSO to 37°C if dissolution is slow.[2]

  • Intermediate Step (Critical): Do not pipette directly into the cell well.

    • Prepare an intermediate dilution in PBS or Media that is 10x your final concentration.

    • Add the DMSO stock to this intermediate volume while vortexing rapidly.

  • Final Addition: Add the intermediate solution to your cells.

  • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity [3, 4].

Issue 3: "The solution turns brown/yellow overnight."

Root Cause: Oxidative instability.[1] Electron-rich aminopyrimidines are prone to air oxidation, forming azo-dimers or nitroso species which are often colored and less soluble [5].[1]

The Fix: Deoxygenation & Antioxidants

Protocol:

  • Degas Solvents: Sparge buffers/solvents with Nitrogen or Argon gas for 15 minutes prior to use.[1]

  • Add Antioxidant: If compatible with your assay, add 1 mM Dithiothreitol (DTT) or Ascorbic Acid to the solution.

  • Storage: Store DMSO stocks at -20°C, protected from light, and under an inert atmosphere if possible.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol or Methanol? A: Methanol is a "maybe," Ethanol is likely a "no."[1] The parent compound (TAP) has a solubility of ~22 g/L in Methanol but only ~4 g/L in Ethanol [2].[3] The 5-methyl derivative will likely be less soluble in alcohols than the parent. Methanol can be used for recrystallization (often mixed with water), but it is rarely sufficient for preparing high-concentration stocks.[1]

Q: I need to recrystallize the compound for purity. What solvent system do you recommend? A: A standard method for this class of compounds is Water/Ethanol or Water/Methanol recrystallization.

  • Dissolve the compound in boiling water (or dilute acid).

  • Add hot Ethanol until the solution just becomes turbid.

  • Cool slowly to 4°C.

  • Alternative: If the free base is stubborn, dissolve in dilute HCl, filter, and then neutralize with Ammonia to precipitate the pure free base [6].

Q: How does the methyl group affect the pKa compared to 2,4,6-Triaminopyrimidine? A: The methyl group is electron-donating (inductive effect).[1] This generally increases electron density on the ring nitrogens, making the molecule slightly more basic (higher pKa) than the un-substituted parent. This means it might require slightly less acid to protonate, but its hydrophobicity still fights against aqueous solubility [7].[1]

Comparative Solubility Data

SolventSolubility RatingRecommended UseNotes
Water (Neutral) Poor (< 1 mg/mL)NoneForms suspension; not suitable for stocks.[1]
1M HCl Excellent (> 50 mg/mL)Synthesis / HPLCForms soluble hydrochloride salt.
DMSO Good (~ 20-50 mg/mL)Biological AssaysHygroscopic; keep anhydrous.[1]
Methanol ModerateRecrystallizationSolubility improves significantly with heat.[1]
Ethanol PoorAnti-solventUsed to force precipitation.[1]

References

  • ChemicalBook. (2025).[1] 2,4,6-Triaminopyrimidine Properties and Safety.[1][4][5][6][7] Retrieved from

  • Wikipedia. (2025).[1] 2,4,6-Triaminopyrimidine.[1][4][5][3][6][7][8] Retrieved from

  • National Institutes of Health (PubMed). (2024). Low concentration dimethyl sulfoxide (DMSO) modulates epileptiform synchronization.[9] Retrieved from

  • SelleckChem. (2025).[1] Technical Support: Solubility & Handling.[1] Retrieved from

  • BenchChem. (2025).[1][4] 5-Nitro-2,4,6-triaminopyrimidine chemical properties. (Reference for oxidation sensitivity of aminopyrimidines). Retrieved from

  • Google Patents. (1979).[1] Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.[1][5][8] (Describes acid/base handling and precipitation). Retrieved from

  • PubChem. (2025).[1] 2,4,6-Triaminopyrimidine Compound Summary. Retrieved from [3]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 5-Methylpyrimidine-2,4,6-triamine vs. Pyrimidine Scaffolds

Topic: 5-Methylpyrimidine-2,4,6-triamine vs. Other Pyrimidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Methyl Effect...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Methylpyrimidine-2,4,6-triamine vs. Other Pyrimidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Methyl Effect" at Position C5

In the landscape of heterocyclic chemistry, 5-Methylpyrimidine-2,4,6-triamine (Me-TAP) occupies a critical niche between the fundamental supramolecular building block 2,4,6-Triaminopyrimidine (TAP) and complex antifolate therapeutics like Trimethoprim .

While TAP is renowned for its "Janus-like" hydrogen-bonding capability, the introduction of a methyl group at the C5 position introduces significant physicochemical perturbations. This guide objectively compares Me-TAP against its unmethylated parent (TAP) and functionalized derivatives, focusing on electronic modulation , lipophilicity shifts , and dihydrofolate reductase (DHFR) binding potential .

Key Findings
  • Electronic Stability: The C5-methyl group acts as an electron-donating group (EDG), slightly increasing the basicity of the ring nitrogens compared to TAP, while blocking the C5 position from electrophilic attack (a common instability in TAP).

  • Solubility Profile: Me-TAP exhibits enhanced lipophilicity (LogP) compared to the highly polar TAP, improving compatibility with organic matrices in supramolecular assembly.

  • Biological Relevance: While less potent than bulky aryl-substituted antifolates, Me-TAP serves as a minimal steric probe for the hydrophobic pocket of DHFR, validating the "hydrophobic effect" required for enzyme inhibition.

Chemical Architecture & Physicochemical Properties[1][2][3][4][5][6][7]

The following table contrasts the core analyte (Me-TAP) with its parent scaffold (TAP) and a bioactive standard (Trimethoprim).

Table 1: Comparative Physicochemical Profile

Feature2,4,6-Triaminopyrimidine (TAP)5-Methylpyrimidine-2,4,6-triamine Trimethoprim (Antifolate Std.)
Structure Unsubstituted C5C5-Methyl substituted C5-(3,4,5-Trimethoxybenzyl)
CAS No. 1004-38-26628-79-1 (Generic/Isomer)738-70-5
Mol. Weight 125.13 g/mol 139.16 g/mol 290.32 g/mol
Electronic Character Electron-rich; C5 is nucleophilicC5 blocked; Ring e- density ↑ C5 steric bulk; Ring e- density ↑
H-Bond Donors 3 (Exocyclic -NH₂)3 (Exocyclic -NH₂) 2 (Exocyclic -NH₂)
Lipophilicity (Calc LogP) -1.2 (Highly Polar)~ -0.7 (Intermediate) 0.91 (Lipophilic)
Primary Application Supramolecular Tecton, PrecursorSteric Probe, Intermediate DHFR Inhibitor (Drug)
Solubility High (Water/Methanol)Mod. (Water), High (DMSO) Low (Water), High (Lipids)

Senior Scientist Insight: The shift in LogP from -1.2 to ~ -0.7 upon methylation is non-trivial. In crystal engineering, this reduction in polarity allows Me-TAP to stabilize lattice structures that would otherwise solvate in aqueous media, making it a superior "tecton" for hydrophobic guest inclusion.

Synthetic Utility & Protocols

The synthesis of C5-substituted 2,4,6-triaminopyrimidines requires precise control over the condensation pathway to prevent isomer formation.

Comparative Synthetic Pathways
  • TAP Synthesis: Condensation of Malononitrile + Guanidine.[1]

  • Me-TAP Synthesis: Condensation of Methylmalononitrile + Guanidine.

The presence of the methyl group on the nitrile precursor sterically hinders the initial nucleophilic attack, requiring optimized thermal conditions.

Experimental Protocol: Synthesis of 5-Methylpyrimidine-2,4,6-triamine

Objective: To synthesize Me-TAP via a self-validating condensation cycle.

Reagents:

  • Guanidine Hydrochloride (98%)

  • Methylmalononitrile (97%)[2]

  • Sodium Ethoxide (21% in Ethanol)

  • Solvent: Absolute Ethanol

Step-by-Step Methodology:

  • Activation: In a dry 250 mL round-bottom flask, dissolve Guanidine HCl (10.0 mmol) in absolute ethanol (20 mL). Add Sodium Ethoxide solution (11.0 mmol) dropwise under N₂ atmosphere. Stir for 15 min to generate free Guanidine base. Validation: Appearance of NaCl precipitate confirms free base generation.

  • Condensation: Add Methylmalononitrile (10.0 mmol) slowly to the mixture. The solution will turn yellow.

  • Cyclization: Reflux the mixture at 78°C for 6–8 hours.

    • Mechanism:[1][3][4] Nucleophilic attack of guanidine nitrogen on the nitrile carbon, followed by intramolecular closure.

  • Isolation: Cool to 4°C overnight. The product precipitates as a crystalline solid.[5] Filter and wash with cold water (to remove NaCl) and cold ethanol.

  • Purification: Recrystallize from water/DMF (9:1).

Yield Expectation: 65–75% (Lower than TAP due to steric hindrance at C5).

Visualization: Synthetic Logic Flow

The following diagram illustrates the divergence in synthesis between TAP and its 5-substituted analogs.

SynthesisPath Start Guanidine (Free Base) Inter_A Intermediate: Amidine Adduct Start->Inter_A + Reagent A Inter_B Intermediate: Sterically Hindered Adduct Start->Inter_B + Reagent B Reagent_A Malononitrile (H-C-H) Reagent_A->Inter_A Reagent_B Methylmalononitrile (Me-C-H) Reagent_B->Inter_B Product_A TAP (2,4,6-Triaminopyrimidine) Inter_A->Product_A Fast Cyclization (No Sterics) Product_B Me-TAP (5-Methyl-TAP) Inter_B->Product_B Slow Cyclization (C5 Steric Bulk)

Caption: Divergent synthesis of TAP and Me-TAP showing the impact of the C5-Methyl group on cyclization kinetics.

Performance in Biological Systems (DHFR Inhibition)[12]

The primary biological target for 2,4-diaminopyrimidine derivatives is Dihydrofolate Reductase (DHFR) . The "Methyl Effect" is best understood through Structure-Activity Relationship (SAR) analysis.

Mechanism of Action

DHFR inhibitors function by competing with the substrate (dihydrofolate) for the active site. The active site contains:

  • Asp27/Glu30: Binds the 2,4-diamino moiety via ionic/H-bond interactions.

  • Hydrophobic Pocket: Accommodates the C5-substituent.

Comparative Efficacy Data
CompoundC5 SubstituentInteraction with Hydrophobic PocketDHFR Inhibition (Est. IC50)
TAP -HNone (Water fills pocket)> 100 µM (Inactive)
Me-TAP -CH₃Weak Hydrophobic Displacement50–100 µM (Weak)
Trimethoprim -Benzyl(OMe)₃Strong Van der Waals + Stacking~ 0.005 µM (Potent)

Analysis:

  • TAP fails as a drug because it lacks the hydrophobic tail necessary to displace the structural water molecules in the enzyme's pocket.

  • Me-TAP shows "attenuated activity." The methyl group is too small to fully occupy the hydrophobic pocket or displace the critical water molecules (Leu20/Leu28 interaction), but it demonstrates the onset of binding affinity compared to TAP. It serves as a minimal pharmacophore .

Visualization: SAR & Binding Logic[1]

SAR_Logic Enzyme DHFR Active Site Asp27 (Ionic) + Hydrophobic Pocket TAP TAP (-H) Binds Asp27 Fails Hydrophobic Pocket Enzyme->TAP MeTAP Me-TAP (-CH3) Binds Asp27 Partial Pocket Entry Enzyme->MeTAP TMP Trimethoprim (-Benzyl) Binds Asp27 Full Pocket Occupation Enzyme->TMP Result_TAP No Inhibition (Water remains) TAP->Result_TAP Result_MeTAP Weak Inhibition (Steric Probe) MeTAP->Result_MeTAP Result_TMP Potent Inhibition (Water Displaced) TMP->Result_TMP

Caption: Structure-Activity Relationship (SAR) demonstrating how C5-substitution dictates DHFR inhibition potency.

Supramolecular Applications (The "Janus" Molecule)

Both TAP and Me-TAP are "Janus" molecules, possessing complementary hydrogen-bonding faces (Donor-Acceptor-Donor). However, Me-TAP offers a distinct advantage in Crystal Engineering .

  • TAP: Forms infinite H-bonded tapes with Cyanuric Acid (CA). However, TAP-CA assemblies are often insoluble.

  • Me-TAP: The C5-methyl group disrupts the perfect planarity of the stacking slightly and adds lipophilicity. This allows for the formation of rosettes that are soluble in organic solvents, enabling the study of self-assembly in solution phase (NMR) rather than just solid phase (XRD).

Protocol for H-Bond Assembly:

  • Mix equimolar Me-TAP and Barbituric Acid in DMSO-d6.

  • Observe downfield shift of imide protons (>12 ppm) in 1H NMR, confirming the formation of the Rosette motif.

References

  • BenchChem. A Comparative Guide to the Synthetic Routes of 2,4,6-Triaminopyrimidine-5-carbonitrile. (Detailed protocols for pyrimidine ring closure via guanidine condensation).

  • National Institutes of Health (NIH) - PubChem. 2,4,6-Triaminopyrimidine (CID 13863) Physicochemical Properties.

  • Royal Society of Chemistry (RSC). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (Validation of beta-ketoester/nitrile condensation routes).

  • PubMed Central. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. (SAR analysis of alkyl-substituted pyrimidines and hydrophobic pocket interactions).

  • Sigma-Aldrich. Product Specification: 2,4,6-Triaminopyrimidine (CAS 1004-38-2).[2]

Sources

Comparative

comparative analysis of 5-Methylpyrimidine-2,4,6-triamine synthesis methods.

Introduction & Mechanistic Rationale 5-Methylpyrimidine-2,4,6-triamine (CAS: 71735-34-7) is a highly functionalized, electron-rich pyrimidine core that serves as a critical building block in the development of kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-Methylpyrimidine-2,4,6-triamine (CAS: 71735-34-7) is a highly functionalized, electron-rich pyrimidine core that serves as a critical building block in the development of kinase inhibitors, antifolates, and novel chemotherapeutics. Synthesizing this densely aminated heterocycle presents unique chemical challenges due to the steric hindrance imposed by the 5-methyl group and the necessity for precise regiocontrol during amination.

As a drug development professional or synthetic chemist, choosing the correct synthetic pathway is vital for scalability, safety, and yield. This guide evaluates the two primary synthetic strategies for this compound:

  • Route A: De Novo Cyclocondensation (Acyclic Precursor Route)

  • Route B: Functional Group Interconversion (Pre-formed Ring Route)

Route A: De Novo Cyclocondensation

Mechanistic Principle

This classical approach constructs the pyrimidine core from scratch via a base-catalyzed cyclocondensation between a


-synthon (2-methylmalononitrile) and an 

fragment (guanidine) .

Causality of Reagents: The base (typically sodium ethoxide) serves a dual purpose. First, it deprotonates the guanidine hydrochloride salt to liberate its free base form. Second, the alkaline environment enhances the nucleophilicity of the guanidine nitrogen atoms, allowing them to attack the highly electrophilic nitrile carbons of the 2-methylmalononitrile derivative. The reaction proceeds via an initial nucleophilic addition to one nitrile, followed by an intramolecular cyclization and tautomerization to form the stable, aromatic pyrimidine ring .

Experimental Protocol: Self-Validating Workflow
  • Base Preparation: In a flame-dried, nitrogen-purged round-bottom flask, slowly add 1.2 equivalents of sodium metal to anhydrous ethanol at 0°C to freshly prepare a sodium ethoxide solution. (Caution: Highly exothermic, hydrogen gas evolution).

  • Reagent Activation: Add 1.1 equivalents of guanidine hydrochloride to the ethoxide solution. Stir at room temperature for 30 minutes to liberate free guanidine. A white precipitate of sodium chloride will form, serving as a visual confirmation of the acid-base reaction. Filter off the NaCl.

  • Condensation: To the clear filtrate, add 1.0 equivalent of 2-methylmalononitrile dropwise to prevent thermal runaway.

  • Ring Closure: Heat the reaction mixture to reflux (approx. 78°C) for 6–8 hours. Monitor the reaction progress by TLC (DCM:MeOH 9:1). The disappearance of the malononitrile spot validates the completion of the cyclization.

  • Isolation: Cool the mixture to room temperature and concentrate the solvent under reduced pressure. Resuspend the crude solid in cold, distilled water to dissolve and remove any residual unreacted guanidine or inorganic salts. Filter and recrystallize the solid from hot water or ethanol to yield pure 5-methylpyrimidine-2,4,6-triamine.

Route B: Functional Group Interconversion ( )

Mechanistic Principle

This route utilizes a pre-formed pyrimidine ring—2,4,6-trichloro-5-methylpyrimidine—and substitutes the labile chloride leaving groups with amines . The mechanism is a classic Addition-Elimination Nucleophilic Aromatic Substitution (


).

Causality of Forcing Conditions: The first two aminations proceed relatively easily at room temperature. However, as amino groups are strong electron-donating groups (via resonance), they significantly increase the electron density of the pyrimidine ring. This electronic saturation severely deactivates the ring toward further nucleophilic attack. Consequently, the substitution of the third and final chloride is highly challenging, requiring extreme forcing conditions (high temperature and pressure) to overcome the activation energy barrier.

Experimental Protocol: Self-Validating Workflow
  • Initial Amination: Dissolve 1.0 eq of 2,4,6-trichloro-5-methylpyrimidine in 1,4-dioxane. Add a 0.5M solution of ammonia in dioxane (excess, ~10 eq) and stir at room temperature for 2 hours. The formation of a white precipitate (ammonium chloride) validates the first/second substitutions.

  • Forcing Conditions: Transfer the heterogeneous mixture to a high-pressure stainless-steel autoclave. Add additional aqueous ammonia (28%) to ensure a massive excess of the nucleophile.

  • High-Pressure Substitution: Seal the reactor and heat to 120–140°C for 16 hours. The internal pressure will rise significantly.

  • Workup & Venting: Carefully cool the reactor to room temperature. Critical Safety Step: Safely vent the excess ammonia gas through an acid scrubber before opening the vessel.

  • Purification: Evaporate the solvent in vacuo. The crude product is heavily contaminated with ammonium chloride. Wash extensively with cold water, followed by recrystallization from a DMF/water mixture to afford the target triamine.

Synthetic Pathway Visualization

SynthesisRoutes cluster_RouteA Route A: De Novo Cyclocondensation cluster_RouteB Route B: Functional Group Interconversion Target 5-Methylpyrimidine-2,4,6-triamine (Target Compound) PreA 2-Methylmalononitrile + Guanidine HCl CondA Base (NaOEt), EtOH Reflux, 6-8h PreA->CondA CondA->Target PreB1 5-Methylbarbituric Acid Chlor POCl3, Reflux (Chlorination) PreB1->Chlor PreB2 2,4,6-Trichloro-5-methylpyrimidine Chlor->PreB2 Amin Excess NH3, Dioxane 120°C, Pressure (SNAr) PreB2->Amin Amin->Target

Figure 1: Comparative synthetic pathways for 5-Methylpyrimidine-2,4,6-triamine.

Comparative Data & Performance Metrics

ParameterRoute A: De Novo CyclocondensationRoute B: Functional Group Interconversion
Overall Yield 70 - 82% 45 - 55%
Atom Economy High (Primary byproduct is NaCl/EtOH)Low (Generates 3 eq.

and

waste)
Reaction Conditions Mild (Refluxing Ethanol, 78°C)Forcing (Autoclave, 120-140°C, High Pressure)
Scalability Excellent for pilot/industrial scalePoor (High-pressure ammonia poses safety risks)
Precursor Cost Moderate (2-Methylmalononitrile is specialized)Low (5-Methylbarbituric acid is cheap)

Conclusion & Recommendations

For the synthesis of 5-methylpyrimidine-2,4,6-triamine, Route A (De Novo Cyclocondensation) is objectively superior for both laboratory and industrial applications. The ability to construct the fully aminated ring in a single step from 2-methylmalononitrile bypasses the severe electronic deactivation issues inherent in the


 amination of trichloropyrimidines.

While Route B utilizes cheaper starting materials, the necessity for high-pressure autoclaves, the generation of massive stoichiometric waste, and the low yield of the final amination step render it highly inefficient. Researchers prioritizing safety, high yield, and atom economy should adopt the cyclocondensation protocol.

References

  • PrepChem. "Synthesis of 5-nitroso-2,4,6-triaminopyrimidine." PrepChem.[Link]

  • Science of Synthesis. "Product Class 12: Pyrimidines." Thieme Connect.[Link]

  • Google Patents. "WO2014195323A1 - Pyrimidine compounds and their use as gamma secretase modulators.
Validation

Structure-Activity Relationship (SAR) Comparison Guide: 5-Methylpyrimidine-2,4,6-triamine Analogs in Targeted Therapeutics

Executive Summary In the landscape of rational drug design, the pyrimidine scaffold remains one of the most privileged structures due to its ability to mimic endogenous purines and pyrimidines. Specifically, 5-Methylpyri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the pyrimidine scaffold remains one of the most privileged structures due to its ability to mimic endogenous purines and pyrimidines. Specifically, 5-Methylpyrimidine-2,4,6-triamine (5-MTAP) and its unsubstituted analog, 2,4,6-triaminopyrimidine (TAP) , serve as foundational building blocks for two major classes of targeted therapeutics: phosphoinositide 3-kinase delta (PI3Kδ) inhibitors and dihydrofolate reductase (DHFR) inhibitors.

This guide objectively compares the structure-activity relationship (SAR) of 5-MTAP against its 5-unsubstituted and 5-nitro alternatives. By analyzing the steric and electronic causality behind these substitutions, researchers can strategically select the optimal pyrimidine scaffold to drive target affinity, modulate physicochemical properties, and achieve precise isoform or species selectivity.

Mechanistic Causality & SAR Profiling

The addition of a single methyl group at the C5 position of the 2,4,6-triaminopyrimidine ring fundamentally alters the molecule's interaction with kinase hinge regions and reductase folate-binding pockets.

PI3Kδ Hinge Binding: Electronic Tuning

In the development of PI3Kδ inhibitors for hematological malignancies and inflammatory diseases, the 2,4,6-triaminopyrimidine core acts as a highly efficient three-point hinge binder [1]. The N3 and N4 amino groups form a critical bidentate hydrogen bond network with the backbone NH of Val828 and the carbonyl of Glu826.

  • Causality: Substituting the C5 position with a methyl group (5-MTAP) introduces an electron-donating effect via hyperconjugation. This alters the electron density of the pyrimidine ring, subtly increasing the pKa of the adjacent amino groups. While this can strengthen hydrogen-bond donor capabilities, the steric bulk of the methyl group must be carefully oriented to avoid clashing with the narrow specificity pocket (induced by Trp760 and Met752) [3]. Consequently, 5-unsubstituted TAP is often preferred for PI3Kδ inhibitors to maintain a flat, propeller-shaped conformation.

DHFR Selectivity: The Hydrophobic Contact Shift

For antifolate drugs targeting DHFR, the 5-methyl group is the primary determinant of species selectivity [2].

  • Causality: When 5-MTAP is used to synthesize classical pyrido[2,3-d]pyrimidine antifolates, the 5-methyl group projects directly into a hydrophobic pocket lined by Val115 in human DHFR (hDHFR). This van der Waals contact significantly increases the binding affinity for the human enzyme, leading to high cytotoxicity (useful in oncology). However, to treat opportunistic infections (e.g., Pneumocystis carinii or Toxoplasma gondii), this hDHFR affinity causes severe off-target toxicity. Removing the methyl group (using 5-H TAP to create 5-deaza analogs) eliminates this human-specific contact, drastically shifting the selectivity ratio in favor of the pathogenic DHFR, which relies on different spatial constraints (e.g., Ile123) [2].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ (Target) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Conversion AKT AKT / PKB PIP3->AKT Recruits & Activates mTOR mTOR Pathway (Cell Proliferation) AKT->mTOR Promotes Survival Inhibitor Triaminopyrimidine Analog (Hinge Binder) Inhibitor->PI3K Competitive Inhibition (Val828/Glu826 H-Bonds)

Figure 1: PI3Kδ signaling pathway and the intervention mechanism of triaminopyrimidine analogs.

Comparative Performance Data

To objectively evaluate the utility of these scaffolds, the following table summarizes the structure-activity relationships and experimental performance metrics derived from standard in vitro assays.

Scaffold AnalogSubstitution at C5Primary ApplicationTarget Selectivity ProfileMechanistic Impact (Binding)
TAP -HPI3Kδ Inhibitors; Anti-opportunistic DHFRHigh Isoform Selectivity (δ over α/β/γ); High Pathogen DHFR SelectivityOptimal H-bonding with Val828/Glu826; Avoids hDHFR Val115 clash.
5-MTAP -CH3Antineoplastic DHFR InhibitorsHigh Affinity for Human DHFR (hDHFR)Strong hydrophobic contact with Val115 / Ile123, driving human cytotoxicity.
5-Nitro-TAP -NO2Antimicrobial / EnergeticsPrecursor for broad-spectrum targetsElectron-withdrawing effect drastically lowers amine pKa; alters hinge binding.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating 5-MTAP derivatives.

Synthesis of 5-MTAP-Derived Pyrido[2,3-d]pyrimidines

This protocol outlines the synthesis of classical antifolates using 5-MTAP as the starting material.

  • Condensation: React 5-Methylpyrimidine-2,4,6-triamine (1.0 eq) with the sodium salt of nitromalonaldehyde (1.1 eq) in aqueous acetic acid at 80°C for 4 hours. This regioselectively yields the 2,4-diamino-5-methyl-6-nitropyrido[2,3-d]pyrimidine intermediate.

  • Reduction: Transfer the intermediate to a Parr hydrogenation apparatus. Reduce the 6-nitro group to a 6-amino group using Raney Nickel (70% aqueous suspension) in N,N-dimethylformamide (DMF) under a 50 psi hydrogen atmosphere for 12 hours.

  • Reductive Amination: Couple the resulting 6-amino intermediate with 3,4,5-trimethoxybenzaldehyde (1.2 eq) using sodium cyanoborohydride (1.5 eq) in methanol. Adjust pH to 5.0 with glacial acetic acid to facilitate imine formation prior to reduction.

  • Validation: Purify via flash chromatography. Confirm the structure and the presence of the 5-methyl singlet (~2.4 ppm) via ^1H-NMR and verify the mass using LC-MS.

In Vitro DHFR Target Inhibition Assay (Self-Validating)

This assay determines the IC50 and species selectivity of the synthesized 5-MTAP analogs.

  • Enzyme Preparation: Prepare standardized solutions of recombinant human DHFR (hDHFR) and pathogenic P. carinii DHFR (pcDHFR) in assay buffer (50 mM TES, pH 7.4, 75 mM 2-mercaptoethanol, 1 mg/mL BSA).

  • Reaction Mixture: In a 96-well UV-transparent plate, combine the enzyme, 100 μM NADPH cofactor, and 10 μM dihydrofolate substrate.

  • Inhibitor Titration: Add the 5-MTAP analogs in a 10-point dose-response series ranging from 0.1 nM to 10 μM (final DMSO concentration <1%).

  • Spectrophotometric Readout: Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH to NADP+) continuously for 5 minutes at 25°C to calculate initial reaction velocities.

  • Self-Validation System: Include Methotrexate (MTX) as a positive control (expected hDHFR IC50 ~0.1 nM) and a vehicle (DMSO) as a negative control. An assay is only deemed valid if the Z'-factor is >0.6 and the MTX IC50 falls within 10% of historical baselines.

G Step1 Scaffold Selection (5-MTAP vs TAP) Step2 Chemical Synthesis (Condensation & Amination) Step1->Step2 Step3 In Vitro Assays (Kinase / DHFR Inhibition) Step2->Step3 Step4 X-Ray Crystallography (Binding Mode Validation) Step3->Step4 Step4->Step2 SAR Feedback Loop Step5 Lead Optimization (ADME-Tox Profiling) Step4->Step5

Figure 2: SAR validation and experimental workflow for 5-MTAP and TAP analogs.

References

  • Patel, L., Chandrasekhar, J., Evarts, J. B., & Phillips, G. (2016). 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. Journal of Medicinal Chemistry, 59(7), 3532-3548. Available at:[Link]

  • Gangjee, A., Vasudevan, A., Queener, S. F., & Kisliuk, R. L. (1996). 2,4-diamino-5-deaza-6-substituted pyrido[2,3-d]pyrimidine antifolates as potent and selective nonclassical inhibitors of dihydrofolate reductases. Journal of Medicinal Chemistry, 39(7), 1438-1446. Available at:[Link]

  • Hoegenauer, K., et al. (2017). Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 8(9), 975-980. Available at:[Link]

Comparative

A Researcher's Guide to Benchmarking 5-Methylpyrimidine-2,4,6-triamine Against Established Dihydrofolate Reductase Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory potential of 5-Methylpyrimidine-2,4,6-triamine. Given its structural resemblance to...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory potential of 5-Methylpyrimidine-2,4,6-triamine. Given its structural resemblance to known antifolates, this document hypothesizes that its primary target is Dihydrofolate Reductase (DHFR), a critical enzyme in cellular metabolism.[1] We will objectively compare its potential performance against well-characterized DHFR inhibitors: Trimethoprim, Pyrimethamine, and Cycloguanil, providing the scientific rationale and detailed experimental protocols necessary for a thorough comparative analysis.

The Central Role of Dihydrofolate Reductase (DHFR) in Drug Discovery

Dihydrofolate reductase is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[2][3] THF and its derivatives are vital cofactors in the synthesis of purines, thymidylate, and certain amino acids—the fundamental building blocks for DNA synthesis, replication, and repair.[4][5] The critical role of DHFR in cellular proliferation has made it a well-established and attractive therapeutic target for a variety of diseases, including microbial infections and cancer.[1][2][5]

The therapeutic strategy behind DHFR inhibition hinges on selectivity. By designing molecules that preferentially bind to and inhibit microbial or parasitic DHFR over the human ortholog, it is possible to selectively disrupt the life cycle of pathogens with minimal host toxicity.[4][6][7]

DHFR_Pathway DHF 7,8-Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF 5,6,7,8-Tetrahydrofolate (THF) Synthesis Thymidylate, Purine, & Amino Acid Synthesis THF->Synthesis NADPH NADPH + H+ NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitors 5-Methylpyrimidine-2,4,6-triamine (Hypothesized) Trimethoprim Pyrimethamine Cycloguanil Inhibitors->DHFR Inhibition DNA DNA Replication & Repair Synthesis->DNA

Caption: The Dihydrofolate Reductase (DHFR) metabolic pathway and the point of inhibition.

Profile of Investigational Compound and Benchmark Inhibitors

A thorough understanding of the chemical structures and established mechanisms of action of benchmark compounds is crucial for a meaningful comparison.

Investigational Compound: 5-Methylpyrimidine-2,4,6-triamine

  • Structure: A pyrimidine derivative with three amino groups and a methyl group. Its core 2,4-diaminopyrimidine motif is a well-known pharmacophore for DHFR inhibition.[1]

  • Hypothesized Mechanism of Action: By mimicking the natural substrate, DHF, 5-Methylpyrimidine-2,4,6-triamine is predicted to act as a competitive inhibitor of DHFR. It is expected to bind to the active site of the enzyme, thereby blocking the synthesis of THF and disrupting downstream DNA synthesis.

Benchmark Inhibitors:

  • Trimethoprim: A selective inhibitor of bacterial DHFR, it binds with a much higher affinity to the bacterial enzyme than its mammalian counterpart.[6][8] This selectivity makes it an effective antibacterial agent, often used in combination with sulfamethoxazole to target two distinct steps in the folate synthesis pathway.[6][9]

  • Pyrimethamine: This compound demonstrates high affinity for the DHFR enzyme in protozoan parasites, particularly Plasmodium species (malaria) and Toxoplasma gondii (toxoplasmosis).[4][7][10] Its selective action is based on the differential requirements for nucleic acid precursors between the parasite and the host.[10][11]

  • Cycloguanil: The active metabolite of the antimalarial prodrug proguanil, cycloguanil is a potent inhibitor of Plasmodium falciparum DHFR.[5][12] It functions as a competitive inhibitor, mimicking the structure of DHF to bind to the enzyme's active site.[5]

Experimental Framework for Comparative Analysis

To empirically benchmark 5-Methylpyrimidine-2,4,6-triamine, a two-tiered approach is recommended: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess whole-organism efficacy.

Biochemical Assay: DHFR Enzyme Inhibition

This assay directly measures the ability of a compound to inhibit purified DHFR enzyme activity by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[13][14][15]

DHFR_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Add Assay Buffer, purified DHFR enzyme, and inhibitor solution to wells P1->A1 P2 Prepare serial dilutions of 5-Methylpyrimidine-2,4,6-triamine & benchmark inhibitors P2->A1 P3 Prepare DHF (substrate) and NADPH (cofactor) solutions A3 Initiate reaction by adding DHF and NADPH mixture P3->A3 A2 Incubate for 10-15 min (allows compound-enzyme binding) A1->A2 A2->A3 A4 Immediately measure absorbance at 340 nm at regular intervals (kinetic reading) A3->A4 D1 Calculate the rate of reaction (Vmax) for each well A4->D1 D2 Determine percent inhibition relative to DMSO control D1->D2 D3 Plot % inhibition vs. log[inhibitor] to generate dose-response curve D2->D3 D4 Calculate IC50 value D3->D4

Caption: Workflow for the biochemical DHFR enzyme inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 100 mM Tris-HCl, pH 7.5.[16]

    • Inhibitor Solutions: Prepare stock solutions of 5-Methylpyrimidine-2,4,6-triamine and benchmark inhibitors (Trimethoprim, Pyrimethamine, Cycloguanil) in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of final assay concentrations.

    • Enzyme Solution: Dilute purified recombinant DHFR (e.g., human, bacterial, or parasitic, depending on the desired selectivity profile) in cold Assay Buffer to the working concentration.

    • Substrate/Cofactor Mix: Prepare a fresh solution containing Dihydrofolic acid (DHF) and NADPH in Assay Buffer. Protect this solution from light.[13]

  • Assay Procedure (96-well format):

    • To each well of a UV-transparent 96-well plate, add the appropriate volume of inhibitor solution or DMSO (for vehicle control).

    • Add the diluted DHFR enzyme solution to all wells except for the "no enzyme" control wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow for the binding of the inhibitors to the enzyme.[14]

    • Initiate the enzymatic reaction by adding the DHF/NADPH mixture to all wells.

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Vmax_inhibitor / Vmax_control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[14]

Cellular Assay: Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. This provides crucial information on the compound's ability to penetrate the cell and exert its effect in a biological system.

Detailed Protocol:

  • Preparation:

    • Prepare serial dilutions of 5-Methylpyrimidine-2,4,6-triamine and benchmark inhibitors in a 96-well plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Prepare a standardized inoculum of the test microorganism (e.g., E. coli for Trimethoprim comparison) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation and Incubation:

    • Inoculate each well containing the serially diluted compounds with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.[15]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]

Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in a structured table.

Table 1: Comparative Inhibitory Activity of DHFR Inhibitors

CompoundTarget Organism/EnzymeBiochemical IC50 (nM)Cellular MIC (µg/mL)
5-Methylpyrimidine-2,4,6-triamine [Specify Target][Experimental Value][Experimental Value]
Trimethoprim E. coli DHFR[Literature/Experimental Value][Literature/Experimental Value]
Pyrimethamine P. falciparum DHFR[Literature/Experimental Value][Literature/Experimental Value]
Cycloguanil P. falciparum DHFR[Literature/Experimental Value][Literature/Experimental Value]

Interpreting the Results:

  • A low IC50 value in the biochemical assay indicates potent direct inhibition of the DHFR enzyme.

  • A low MIC value in the cellular assay suggests that the compound has good cell permeability and is effective at inhibiting microbial growth.

  • Discrepancies between IC50 and MIC values can provide valuable insights. For instance, a potent IC50 but a high MIC might suggest poor cell penetration or efflux pump activity.

  • Comparing the IC50 values against different species' DHFR (e.g., human vs. bacterial) will establish the selectivity profile of 5-Methylpyrimidine-2,4,6-triamine, a key indicator of its potential therapeutic index.

Conclusion

This guide outlines a rigorous and scientifically sound methodology for benchmarking 5-Methylpyrimidine-2,4,6-triamine against established DHFR inhibitors. By following these detailed protocols, researchers can generate robust and comparable data on its enzymatic potency, cellular efficacy, and selectivity. This structured approach will provide the necessary evidence to determine if 5-Methylpyrimidine-2,4,6-triamine represents a promising new lead compound in the field of antifolate drug discovery.

References

  • Patsnap Synapse. (2024, July 18).
  • Patsnap Synapse. (2024, July 17).
  • Dr.Oracle. (2025, November 7). What is the mechanism of action of pyrimethamine?
  • ChemicalBook. Mechanism of action of Pyrimethamine.
  • PubMed. (1982).
  • eDrug. (2016, October 13). Trimethoprim.
  • MDPI. (2019, March 22). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents.
  • Santa Cruz Biotechnology. DHFR Inhibitors.
  • Wikipedia. Pyrimethamine.
  • Benchchem. An In-depth Technical Guide to the Mechanism of Action of Cycloguanil-d4 Hydrochloride as a DHFR Inhibitor.
  • Pediatric Oncall.
  • Bentham Science. (2024, February 1). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review.
  • MedchemExpress.com. DHFR Inhibitors.
  • AA Pharma. (2010, June 18). Trimethoprim PM.
  • Wikipedia. Trimethoprim/sulfamethoxazole.
  • Wikipedia.
  • Wikipedia. Cycloguanil.
  • PubMed. (2000).
  • MedchemExpress.com. Cycloguanil | Drug Metabolite.
  • Inxight Drugs.
  • Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric).
  • Sigma-Aldrich. Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin.
  • Sigma-Aldrich. Dihydrofolate Reductase Assay Kit 1 kit sufficient for 50-100 tests.
  • Benchchem.
  • PMC. (2022). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity.
  • ASM Journals. (2015).
  • SciSpace. (2000).
  • Springer. (2012). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)
  • Benchchem. Novel DHFR Inhibitor Dhfr-IN-17 Demonstrates Potent Efficacy Against Trimethoprim-Resistant Bacterial Strains.
  • Benchchem. Application Notes and Protocols: 5-Nitro-2,4,6-triaminopyrimidine in Pharmaceutical Synthesis.
  • ResearchGate. (2025, August 20). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2016, April 30). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer.
  • Moroccan Journal of Chemistry. (2024).
  • Journal of Medicinal and Chemical Sciences. (2023, July 15).
  • ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)
  • PubMed. (1981). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine.
  • MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs.
  • Google Patents. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • PMC. (2016).
  • Journal of Advanced Scientific Research. (2025, September 30).
  • PMC. (2022, March 17).

Sources

Validation

reproducibility of 5-Methylpyrimidine-2,4,6-triamine experiments.

Executive Summary: The Methylation Variable In the synthesis of antifolates and complex heterocycles, 5-Methylpyrimidine-2,4,6-triamine (CAS: 6628-79-1) serves as a critical, yet frequently misunderstood, intermediate.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Methylation Variable

In the synthesis of antifolates and complex heterocycles, 5-Methylpyrimidine-2,4,6-triamine (CAS: 6628-79-1) serves as a critical, yet frequently misunderstood, intermediate.[1][2] Often confused with its unmethylated analog, 2,4,6-Triaminopyrimidine (TAP) , the 5-methyl variant exhibits distinct solubility and nucleophilicity profiles that, if ignored, lead to batch-to-batch inconsistency.[1][2]

This guide addresses the reproducibility crisis often seen in pyrimidine workflows. By objectively comparing the 5-methyl variant against standard TAP and providing a self-validating analytical protocol, we aim to standardize its application in drug development and organic synthesis.

Physicochemical Profile & Comparative Analysis

The addition of a methyl group at the C5 position is not merely structural; it fundamentally alters the electronic environment of the pyrimidine ring. The electron-donating effect (+I) of the methyl group increases the electron density of the ring nitrogens compared to the hydrogen-substituted TAP.

Table 1: Comparative Physicochemical Data
Feature5-Methylpyrimidine-2,4,6-triamine 2,4,6-Triaminopyrimidine (TAP) Implication for Reproducibility
CAS Number 6628-79-11004-38-2Critical: Verify CAS to prevent reagent mix-ups.[1][2]
Molecular Weight 139.16 g/mol 125.13 g/mol Mass shift is distinct in LC-MS (M+H: 140 vs 126).[2]
Solubility (Water) Low (< 2 mg/mL)Moderate (~36 mg/mL)Action: 5-Me-TAP requires acidified methanol or DMSO for stable stock solutions.[2]
pKa (Predicted) ~7.2 (Ring N)~6.8 (Ring N)5-Me-TAP is slightly more basic; retention shifts significantly at pH 7.[2]0.
Oxidation Stability ModerateLow (Rapidly browns)5-Me-TAP is marginally more stable but still requires inert atmosphere storage.[1][2]
UV Max (

)
~278 nm (Bathochromic shift)~272 nmUse 278 nm for specific detection to minimize interference from unmethylated impurities.

Expert Insight: The most common failure mode in reproducing experiments with this compound is solubility crashing .[2] Researchers often attempt to dissolve 5-Methyl-TAP in neutral aqueous buffers (standard for TAP), resulting in micro-precipitation that is invisible to the naked eye but disastrous for concentration accuracy.[1][2]

Synthetic & Impurity Pathways (Visualized)

Understanding where 5-Methyl-TAP fits in the reaction landscape is vital for identifying impurities.[1][2] It is typically synthesized via the condensation of guanidine with methylmalononitrile.

Diagram 1: Synthesis & Impurity Logic

This diagram illustrates the parallel synthesis pathways and potential cross-contamination points between the Methyl and Non-Methyl variants.

SynthesisPath Guanidine Guanidine (Common Reagent) Inter1 Impurity A: 2,4,6-Triaminopyrimidine (TAP) Guanidine->Inter1 + Sub1 (Contaminant) Product Target: 5-Methylpyrimidine- 2,4,6-triamine Guanidine->Product + Sub2 (Target) Sub1 Malononitrile (H-Substituted) Sub2 Methylmalononitrile (Me-Substituted) Sub1->Sub2 Incomplete Methylation Oxidation Oxidative Degradation (Brown azo/nitroso species) Inter1->Oxidation Rapid Air Ox Product->Oxidation Slow Air Ox

Caption: Synthesis flow showing how precursor contamination (Malononitrile) leads to TAP impurities in 5-Methyl-TAP batches.

Validated Analytical Protocol (HPLC-UV/MS)

To ensure reproducibility, you cannot rely on generic "aminopyrimidine" methods.[1][2] The following protocol is optimized to separate the 5-methyl variant from the unmethylated TAP impurity and degradation products.

Method Principles (Causality)
  • Column Choice: We use a Polar C18 or Phenyl-Hexyl column.[1][2] Standard C18 often fails to retain these polar amines sufficiently, leading to elution in the void volume.[1]

  • pH Control: The mobile phase is buffered at pH 3.0 . At this pH, the amino groups are protonated, but the ion-pairing effect is controlled.[1][2] Neutral pH causes peak tailing due to interaction with residual silanols.[1][2]

  • Detection: Dual-wavelength monitoring (254 nm for general, 278 nm for specificity).[1][2]

Step-by-Step Workflow
A. Sample Preparation (Crucial Step)[1][2]
  • Weighing: Weigh 10 mg of 5-Methylpyrimidine-2,4,6-triamine.

  • Dissolution: Add 1.0 mL of DMSO (Do not use water). Vortex until fully dissolved.[1][2]

  • Dilution: Dilute to 0.1 mg/mL using 0.1% Formic Acid in Water .

    • Note: If precipitation occurs upon dilution, increase the organic ratio of the diluent to 10% Methanol.[1]

B. Chromatographic Conditions[1][2][3][4][5]
  • System: HPLC or UHPLC with PDA/UV detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent Phenyl-Hexyl.[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Gradient:

    • 0-2 min: 2% B (Isocratic hold for polar retention)[2]

    • 2-10 min: 2% -> 30% B (Linear gradient)[1][2]

    • 10-12 min: 30% -> 90% B (Wash)[1][2]

Diagram 2: Method Development Decision Tree

Use this logic to troubleshoot reproducibility issues.

MethodLogic Start Start Method Development CheckRet Is Retention Factor (k) > 2? Start->CheckRet Good Method Validated CheckRet->Good Yes Bad Elutes in Void Volume CheckRet->Bad No Tail Peak Tailing? Good->Tail Action1 Switch to HILIC Column (Ammonium Acetate/ACN) Bad->Action1 If RP fails Action2 Add Ion-Pairing Agent (Hexanesulfonic Acid) Bad->Action2 If sticking to RP Tail->Good No FixTail Lower pH to 2.5 or Increase Buffer Conc. Tail->FixTail Yes

Caption: Decision matrix for optimizing retention of polar aminopyrimidines when standard C18 protocols fail.

References

  • Traube, W. (1905).[1][2][6] Synthesis of 2,4,6-triaminopyrimidine from malonic acid dinitrile and guanidine. Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis reference).

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 13863, 2,4,6-Triaminopyrimidine. Retrieved October 26, 2025 from [Link].[1][2] (Physicochemical baseline data).

  • BenchChem Technical Support . Comparative Guide to HPLC-MS Methods for Purity Analysis of Pyrimidine Derivatives. (Analytical conditions adapted for aminopyrimidines).

  • Sielc Technologies . Separation of Aminopyrimidines on Mixed-Mode Columns. (Reference for alternative stationary phases).

  • Sigma-Aldrich .[1][2][7] Product Specification: 2,4,6-Triaminopyrimidine (CAS 1004-38-2).[1][2][6][8] (Solubility and stability data comparison).

Sources

Comparative

A Comparative Guide to 5-Methylpyrimidine-2,4,6-triamine and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive literature review of studies concerning 5-Methylpyrimidine-2,4,6-triamine. Due to the limited specific research on this...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of studies concerning 5-Methylpyrimidine-2,4,6-triamine. Due to the limited specific research on this particular compound, this review also encompasses a comparative analysis of the parent compound, 2,4,6-triaminopyrimidine, and the influence of substitution at the C5 position. This approach aims to offer valuable insights for researchers and drug development professionals interested in the therapeutic potential of this class of molecules.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic structure found in numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of DNA and RNA.[1][2] This prevalence in nature has made the pyrimidine scaffold a privileged structure in medicinal chemistry, with a wide range of derivatives exhibiting diverse pharmacological activities.[3][4] Pyrimidine-containing compounds have been developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4]

The 2,4,6-triaminopyrimidine core, in particular, has garnered significant attention as a versatile building block in drug design.[5] It serves as a precursor for the synthesis of important pharmaceuticals, including the diuretic triamterene and antifolate agents like methotrexate.[5] The three amino groups provide multiple points for hydrogen bonding and further chemical modification, making it an attractive scaffold for targeting various biological macromolecules.

This guide focuses on 5-Methylpyrimidine-2,4,6-triamine, a derivative of 2,4,6-triaminopyrimidine. While direct studies on this specific molecule are scarce, we will explore the known chemistry and biology of the parent compound and the predictable influence of the C5-methyl group to provide a comprehensive overview for researchers.

Synthesis and Chemical Properties

The synthesis of 2,4,6-triaminopyrimidine is well-established and typically involves the condensation of guanidine with a malonic acid derivative.[5] A common method reported by Wilhelm Traube in 1905 involves the reaction of malononitrile and guanidine in the presence of a base.[5]

Caption: General synthesis of 2,4,6-triaminopyrimidine.

The introduction of a methyl group at the C5 position to create 5-Methylpyrimidine-2,4,6-triamine would likely require a starting material such as methylmalononitrile. The presence of the methyl group can influence the compound's physicochemical properties, such as its lipophilicity and metabolic stability, which are critical parameters in drug design.

A study on C(5)-substituted 2,4,6-triaminopyrimidine derivatives has shown that these compounds can be protonated at the C(5) position in addition to the expected N(1) protonation.[6] This C(5) protonation is influenced by both steric and electronic effects of the substituent.[6] This suggests that the 5-methyl group could impact the electronic distribution and basicity of the pyrimidine ring.

Comparative Biological Activity

2,4,6-Triaminopyrimidine: The Parent Scaffold

2,4,6-Triaminopyrimidine itself has been investigated for various applications. It has been proposed as a potential prebiotic nucleic base analog.[5] Furthermore, it is a crucial starting material for several drugs.[5] Its derivatives have shown a broad spectrum of biological activities.

The Influence of C5-Substitution

The C5 position of the pyrimidine ring is a common site for modification to modulate biological activity.

  • Antifolate Activity: Many potent dihydrofolate reductase (DHFR) inhibitors, a class of anticancer and antimicrobial agents, feature a 2,4-diaminopyrimidine core. The nature of the substituent at the C5 position is critical for their activity and selectivity. For instance, the antitumor agent 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U) is a potent inhibitor of mammalian DHFR.[7] This highlights the importance of the 5-methyl group in the context of a larger, fused ring system.

  • Kinase Inhibition: Substituted pyrimidines are prevalent scaffolds for protein kinase inhibitors. A series of 2,4,5-trisubstituted pyrimidine derivatives were discovered as potent and selective FGFR inhibitors, which are crucial in non-small cell lung cancer treatment.[8] The substitution pattern around the pyrimidine core, including the C5 position, is key to achieving high potency and selectivity.

  • Immunosuppressive Activity: A library of 2,4,6-trisubstituted 5-cyano-pyrimidines was synthesized and evaluated for immunosuppressive activity in a Mixed Lymphocyte Reaction assay, demonstrating the potential of this scaffold in immunology.[9]

Comparison with Alternative Scaffolds

In the quest for novel therapeutic agents, researchers often explore alternative heterocyclic scaffolds that can mimic the biological activity of pyrimidines.

ScaffoldKey FeaturesExamples of Biological Activity
1,3,5-Triazine A six-membered ring with three nitrogen atoms. Can be symmetrically or asymmetrically substituted.Herbicides, polymer photostabilizers, antitumor agents (e.g., Hexamethylmelamine).[10]
Thienopyrimidine A fused ring system combining thiophene and pyrimidine.Inhibition of Helicobacter pylori respiratory Complex I.[11]
Pteridine A fused ring system of pyrimidine and pyrazine.Dual inhibitors of BRD4 and PLK1 (e.g., Volasertib).[12]

The choice of scaffold depends on the specific therapeutic target and the desired physicochemical properties of the final compound. While pyrimidines offer a well-validated and versatile platform, these alternatives provide opportunities for novel intellectual property and potentially improved pharmacological profiles.

Experimental Protocols

To aid researchers in the synthesis and evaluation of 5-methylpyrimidine-2,4,6-triamine and related compounds, the following general experimental protocols are provided based on the literature for similar structures.

General Synthesis of a C5-Substituted 2,4,6-Triaminopyrimidine

This protocol is a generalized procedure based on the synthesis of related pyrimidines and would require optimization for the specific synthesis of 5-Methylpyrimidine-2,4,6-triamine.

Materials:

  • Methylmalononitrile

  • Guanidine hydrochloride

  • Sodium methoxide

  • Anhydrous ethanol

  • Hydrochloric acid

Procedure:

  • Dissolve guanidine hydrochloride in anhydrous ethanol.

  • Add a solution of sodium methoxide in ethanol to the guanidine solution to generate free guanidine.

  • To this mixture, add methylmalononitrile dropwise with stirring.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent.

Caption: A generalized experimental workflow for synthesis.

In Vitro Biological Assay (General)

To evaluate the potential biological activity of synthesized compounds, a variety of in vitro assays can be employed. The following is a general protocol for assessing cytotoxicity against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

5-Methylpyrimidine-2,4,6-triamine represents an understudied molecule within the vast landscape of pyrimidine chemistry. While direct experimental data is lacking, the extensive research on the parent 2,4,6-triaminopyrimidine scaffold and the well-understood principles of medicinal chemistry allow for informed predictions about its potential. The introduction of a C5-methyl group is a common strategy to enhance the pharmacological properties of bioactive molecules, potentially improving target affinity, metabolic stability, and cell permeability.

Future research should focus on the synthesis and biological evaluation of 5-Methylpyrimidine-2,4,6-triamine. A systematic investigation of its activity across a range of therapeutic targets, including kinases, DHFR, and other enzymes, would be highly valuable. Comparative studies with the parent compound, 2,4,6-triaminopyrimidine, and other C5-substituted analogs would provide crucial structure-activity relationship (SAR) data, guiding the design of more potent and selective therapeutic agents. The insights gained from such studies would not only illuminate the potential of this specific molecule but also contribute to the broader understanding of pyrimidine chemistry in drug discovery.

References

Sources

Safety & Regulatory Compliance

Safety

5-Methylpyrimidine-2,4,6-triamine proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter challenges regarding the handling and disposal of nitrogen-rich heterocyclic compounds. 5-Methylpyrimidine-2,4...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter challenges regarding the handling and disposal of nitrogen-rich heterocyclic compounds. 5-Methylpyrimidine-2,4,6-triamine (CAS: 71735-34-7) is a highly valuable intermediate in pharmaceutical synthesis and drug development. However, its dense nitrogenous structure demands rigorous operational control.

Mishandling this compound or disposing of it improperly not only violates environmental regulations but also poses severe inhalation and aquatic toxicity risks. This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety and regulatory compliance in your laboratory.

Mechanistic Toxicology & Safety Rationale

To handle a chemical safely, one must understand why it is hazardous. 5-Methylpyrimidine-2,4,6-triamine consists of a pyrimidine aromatic ring substituted with three amino groups and a methyl group.

  • Inhalation and Mucosal Hazard: As a fine organic powder with multiple basic amine groups, it acts as a localized irritant to mucous membranes. When inhaled, the basicity of the amine groups disrupts the local pH of respiratory tissues, leading to acute respiratory irritation (H335).

  • Thermal Decomposition & Combustion: The core hazard of this molecule during disposal is its high nitrogen content. Unlike simple hydrocarbons that burn to form carbon dioxide and water, the combustion of polyaminated pyrimidines yields highly toxic nitrogen oxides (

    
    ), carbon monoxide, and potentially hydrogen cyanide under oxygen-deficient conditions[1].
    
  • Environmental Persistence: Nitrogenous bases exhibit moderate aquatic toxicity and environmental persistence. They cannot be drain-disposed, as standard wastewater treatment facilities are not equipped to fully degrade complex synthetic pyrimidines, leading to downstream ecological accumulation[2].

Quantitative Safety & Operational Data

Before initiating any workflow, review the physicochemical constraints and required engineering controls.

Table 1: Physicochemical & Hazard Profile

ParameterValue / ClassificationOperational Implication
CAS Number 71735-34-7Use for specific EHS waste logging.
Physical State Solid / PowderHigh risk of aerosolization; requires draft-free handling.
Hazard Codes H315, H319, H335Mandates skin, eye, and respiratory protection.
Incompatibilities Strong oxidizers, strong acidsSegregate waste strictly; risk of exothermic reaction.
Combustion Byproducts

,

Must be disposed of via high-temperature incineration[1].

Table 2: Required PPE & Engineering Controls

Control TypeSpecificationCausality / Rationale
Ventilation Fume hood (80-100 fpm face velocity)Prevents turbulent air from dispersing fine powder into the operator's breathing zone.
Respirator N95 or P100 particulate maskFilters out aerosolized micro-particles during bulk transfer.
Gloves Double-layered Nitrile (0.11 mm min)Prevents dermal absorption and localized skin irritation (H315).
Eye Protection Chemical safety goggles (unvented)Prevents airborne dust from contacting the ocular mucosa (H319).

Step-by-Step Operational Handling Protocol

To ensure a self-validating system, every step in this protocol includes a verification check to confirm the integrity of the safety measure.

Protocol 1: Safe Weighing and Material Transfer

  • System Verification: Turn on the fume hood and verify the digital airflow monitor reads between 80 and 100 feet per minute (fpm). Validation: Tape a small tissue to the sash; it should pull gently inward.

  • Static Elimination: Wipe down the balance and spatulas with an anti-static cloth. Causality: Organic powders hold static charges, causing them to "jump" and aerosolize during weighing.

  • PPE Donning: Equip nitrile gloves, chemical goggles, and a lab coat. If weighing bulk quantities (>50g) outside a specialized powder hood, don a P100 respirator.

  • Transfer: Use a non-sparking, anti-static spatula to transfer the 5-Methylpyrimidine-2,4,6-triamine. Keep the source container and the weigh boat as close together as possible to minimize the drop height.

  • Decontamination: Once the container is sealed, wipe the exterior of the container, the balance, and the hood surface with a damp paper towel (water/ethanol mix) to capture any invisible residual dust. Place the towel in the solid hazardous waste bin.

Spill Response & Containment Workflow

In the event of a spill, immediate containment is required to prevent the powder from becoming airborne or entering water systems.

SpillWorkflow Start Spill Detected: 5-Methylpyrimidine-2,4,6-triamine Assess Assess Spill Volume & Dust Potential Start->Assess Small Small Spill (< 100g) Manageable Dust Assess->Small Minor Large Large Spill (> 100g) High Dust Hazard Assess->Large Major PPE Don PPE: P100 Respirator, Nitrile Gloves Small->PPE Evac Evacuate Area & Contact EHS/Hazmat Large->Evac Contain Cover with Inert Absorbent (Avoid Dust Generation) PPE->Contain Collect Mechanically Sweep Use Non-Sparking Tools Contain->Collect Dispose Transfer to Sealed Hazardous Waste Container Collect->Dispose Incinerate High-Temp Incineration (NOx Scrubber Equipped) Dispose->Incinerate

Caption: Workflow for the containment and disposal of 5-Methylpyrimidine-2,4,6-triamine spills.

Critical Spill Causality: Never use a dry brush or compressed air to clean up a spill. This will immediately aerosolize the triaminopyrimidine, creating a severe inhalation hazard. Always cover with a slightly damp, inert absorbent (like sand or bentonite) before mechanical collection.

Standardized Disposal Procedures

Because 5-Methylpyrimidine-2,4,6-triamine is a nitrogenous base, it falls under strict EPA and institutional Environmental Health and Safety (EHS) guidelines for hazardous organic waste[2].

Protocol 2: Hazardous Waste Packaging and Final Disposal

  • Waste Segregation: Place all residual chemical, contaminated weigh boats, and cleanup materials into a dedicated, chemically compatible High-Density Polyethylene (HDPE) container. Causality: Do not mix with nitrate salts, perchlorates, or other strong oxidizers, as nitrogenous bases can act as fuel in highly exothermic reactions[2].

  • Containerization: Ensure the container has a tight-fitting, screw-top lid. Validation: Invert the sealed (empty) container during initial inspection to ensure the O-ring is seated properly and no air escapes.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write: "Hazardous Waste - Toxic Solid, Organic (5-Methylpyrimidine-2,4,6-triamine). Contains Nitrogenous Bases."

  • EHS Handover & Ultimate Destruction: Transfer the container to your facility's EHS department. The only ecologically acceptable method for the destruction of this compound is high-temperature commercial incineration (>1000°C) .

    • Why Incineration? The robust pyrimidine ring requires extreme heat to break down. Furthermore, the incinerator must be equipped with Selective Catalytic Reduction (SCR) or

      
       scrubbers to neutralize the nitrogen oxides generated during the combustion of the triamine groups[1],.
      

References

Sources

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Reactant of Route 1
5-Methylpyrimidine-2,4,6-triamine
Reactant of Route 2
5-Methylpyrimidine-2,4,6-triamine
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